3-N-Boc-Aminoazetidine Acetate
Description
Properties
Molecular Formula |
C10H20N2O4 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
acetic acid;tert-butyl N-(azetidin-3-yl)carbamate |
InChI |
InChI=1S/C8H16N2O2.C2H4O2/c1-8(2,3)12-7(11)10-6-4-9-5-6;1-2(3)4/h6,9H,4-5H2,1-3H3,(H,10,11);1H3,(H,3,4) |
InChI Key |
GLNYFUJTQCKSCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NC1CNC1 |
Origin of Product |
United States |
Foundational & Exploratory
3-N-Boc-Aminoazetidine Acetate CAS number and molecular weight
An In-Depth Technical Guide to 3-(Boc-amino)azetidine: A Versatile Building Block in Modern Drug Discovery
For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among these, strained heterocyclic systems have garnered significant attention for their ability to impart unique three-dimensional structures and desirable physicochemical properties to lead compounds. This guide provides a comprehensive technical overview of 3-(Boc-amino)azetidine, a key synthetic intermediate whose structural rigidity and versatile reactivity make it an invaluable tool in medicinal chemistry.
Core Molecular Identity and Physicochemical Properties
Note on Nomenclature: The compound of interest is most commonly referred to as 3-(Boc-amino)azetidine or tert-butyl azetidin-3-ylcarbamate. While the query specified the acetate salt, publicly available data, including CAS registration, predominantly pertains to the free base or the hydrochloride salt. The acetate salt is less common, and its specific properties are not widely documented. Therefore, this guide will focus on the core molecule, 3-(Boc-amino)azetidine, which is the chemically relevant species for synthetic applications.
The foundational azetidine ring is a four-membered heterocycle containing one nitrogen atom.[1] This small ring system is characterized by significant ring strain (approximately 25.4 kcal/mol), which influences its reactivity and conformational preferences.[2] The presence of a Boc-protected amine at the 3-position provides a stable, yet readily deprotectable, functional handle for further synthetic manipulations.
Key Physicochemical Data:
| Property | Value | Source(s) |
| CAS Number | 91188-13-5 | [3][4][5][6] |
| Molecular Formula | C₈H₁₆N₂O₂ | [3][4][6] |
| Molecular Weight | 172.22 g/mol | [4][5][6] |
| Appearance | White to off-white solid | [4][7] |
| Melting Point | 63-72 °C | [4][7] |
| Solubility | Soluble in water (5g/100ml) | [7] |
| pKa (Predicted) | 12.26 ± 0.40 | [7] |
The Strategic Importance of the Azetidine Scaffold in Medicinal Chemistry
The incorporation of the azetidine motif into drug candidates is a strategic decision driven by the unique conformational and physicochemical properties it imparts. Unlike more flexible acyclic or larger ring systems, the constrained nature of the azetidine ring can lock a molecule into a specific, bioactive conformation, potentially leading to enhanced binding affinity and selectivity for its biological target.[8]
Azetidine-containing compounds have shown promise in the development of treatments for a range of conditions, including neurological disorders such as Parkinson's disease and attention deficit disorder.[9] The four-membered ring serves as a privileged scaffold that can improve metabolic stability by shielding adjacent chemical bonds from enzymatic degradation, thereby increasing the in vivo half-life of a therapeutic agent.[2][8]
Synthesis and Reactivity: A Scientist's Perspective
The synthesis of 3-(Boc-amino)azetidine is a critical aspect of its utility. While multiple synthetic routes exist, a common and illustrative pathway involves the deprotection of a more complex precursor.
Illustrative Synthetic Protocol: Debenzylation of a Diphenylmethyl-Protected Precursor
This protocol describes a common laboratory-scale synthesis of 3-(Boc-amino)azetidine via catalytic hydrogenation. The choice of a diphenylmethyl (benzhydryl) group as a protecting group for the azetidine nitrogen is strategic, as it can be cleaved under relatively mild hydrogenolysis conditions, leaving the acid-labile Boc group intact.
Workflow Diagram:
Sources
- 1. Azetidine - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 3-N-Boc-Amino-azetidine | CymitQuimica [cymitquimica.com]
- 4. 3-(Boc-氨基)氮杂环丁烷 | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. scbt.com [scbt.com]
- 7. 3-N-Boc-amino-azetidine | 91188-13-5 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. technologynetworks.com [technologynetworks.com]
3-N-Boc-Aminoazetidine Acetate pKa values and isoelectric point
An In-depth Technical Guide to the Physicochemical Properties of 3-N-Boc-Aminoazetidine Acetate: pKa and Isoelectric Point
Introduction
In the landscape of modern drug discovery and development, small heterocyclic scaffolds are indispensable tools for medicinal chemists. Among these, the azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, is a prominent structural motif found in numerous biologically active compounds and approved pharmaceuticals.[1] Its conformational rigidity and ability to serve as a versatile synthetic handle make it a valuable building block. 3-N-Boc-aminoazetidine, often supplied as its acetate salt for improved stability and handling, is a key intermediate for introducing the 3-aminoazetidine moiety.
The ionization state of a drug candidate, governed by its acid dissociation constants (pKa), is a critical determinant of its pharmacokinetic and pharmacodynamic profile. Properties such as aqueous solubility, membrane permeability, plasma protein binding, and target engagement are profoundly influenced by the charge of the molecule at a given physiological pH. The isoelectric point (pI), the pH at which a molecule carries no net electrical charge, is another crucial parameter, particularly for understanding solubility minima and behavior in pH gradients.
This technical guide provides a comprehensive analysis of the pKa values and isoelectric point of this compound. We will delve into the theoretical underpinnings of its acid-base chemistry, present methods for its experimental determination, and discuss the implications of these properties for researchers, scientists, and drug development professionals.
Chemical Structure and Ionizable Groups
To understand the acid-base properties of this compound, we must first identify its ionizable functional groups. The compound consists of a tert-butyloxycarbonyl (Boc) protected 3-aminoazetidine cation and an acetate anion.
-
Azetidine Ring Nitrogen: This is a secondary aliphatic amine incorporated into a strained four-membered ring. The lone pair of electrons on this nitrogen can accept a proton, making it a Brønsted-Lowry base. Its basicity is a key determinant of the molecule's overall properties.
-
Acetate Counter-ion: This is the conjugate base of acetic acid, a weak carboxylic acid. In solution, it can accept a proton to form acetic acid.
-
Boc-Protected Amine (Carbamate): The nitrogen atom of the 3-amino group is part of a carbamate functional group. Due to the delocalization of the nitrogen's lone pair into the adjacent carbonyl group, its basicity is significantly suppressed. The pKa of a Boc-carbamate's N-H proton is estimated to be around 24, meaning it is not basic and will not be protonated under typical aqueous conditions.[2]
Therefore, the two key ionizable groups that dictate the pKa and pI of the compound in the pH range of 0-14 are the azetidine ring nitrogen and the acetate counter-ion.
pKa Values: Quantifying Acidity and Basicity
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). For a basic group like the azetidine nitrogen, the pKa refers to the equilibrium of its conjugate acid (the protonated azetidinium form).
pKa of the Azetidine Ring Nitrogen
The basicity of the azetidine ring is a crucial parameter.
-
Predicted Value: Computational prediction methods, which are increasingly reliable for small molecules, estimate the pKa of the conjugate acid of 3-N-Boc-aminoazetidine to be 12.26 ± 0.40 .[3][4]
-
Contextual Comparison: This value is slightly higher than the experimentally determined pKa of the parent, unsubstituted azetidine, which is approximately 11.3 .[5][6][7] The presence of the 3-(Boc-amino) substituent can subtly influence the electron density on the ring nitrogen, leading to this modest difference in basicity.
pKa of the Acetate Counter-ion
The acetate ion is the conjugate base of acetic acid.
-
Literature Value: The pKa of acetic acid is a well-established value, typically cited as ~4.76 at 25°C. This represents the equilibrium between acetic acid and the acetate anion.
Data Summary: Ionizable Groups
| Functional Group | Type | Relevant pKa | Value (at 25°C) | Source |
| Azetidine Nitrogen | Secondary Amine (Base) | pKa of Conjugate Acid (R₂NH₂⁺) | ~12.26 | Predicted[3][4] |
| Acetate Ion | Carboxylate (Base) | pKa of Conjugate Acid (CH₃COOH) | ~4.76 | Literature |
| Boc-Amino Group | Carbamate (Amide) | pKa of Conjugate Acid | Not relevant (<0) | - |
Isoelectric Point (pI): The Point of Net Neutrality
The isoelectric point (pI) is the specific pH at which the net charge of the molecule is zero. For a compound with multiple ionizable groups, the pI can be calculated by averaging the pKa values of the functional groups that bracket the neutral (zwitterionic) species.
Let's consider the protonation states of this compound across a pH range:
-
At low pH (e.g., pH < 4.76): The azetidine nitrogen is protonated (charge +1), and the acetate is protonated to form neutral acetic acid (charge 0). The net charge of the complex is +1 .
-
At intermediate pH (e.g., 4.76 < pH < 12.26): The azetidine nitrogen remains protonated (charge +1), while the acetic acid has deprotonated to the acetate anion (charge -1). The net charge of the complex is 0 . This is the zwitterionic form.
-
At high pH (e.g., pH > 12.26): The azetidinium ion deprotonates to the neutral azetidine (charge 0), and the acetate remains as an anion (charge -1). The net charge of the complex is -1 .
The isoelectric point is the average of the two pKa values that define the boundaries of the neutral, zwitterionic form.
Calculation: pI = (pKa₁ + pKa₂) / 2 pI = (pKa of Acetic Acid + pKa of Azetidinium ion) / 2 pI = (4.76 + 12.26) / 2 pI ≈ 8.51
This calculated pI of approximately 8.51 indicates that this compound will have its lowest aqueous solubility around this pH, a critical consideration for formulation and bioprocessing.
Experimental Determination Methodologies
While predicted values are useful, experimental determination provides definitive data. Potentiometric titration and capillary isoelectric focusing are gold-standard techniques for measuring pKa and pI, respectively.
Protocol 1: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly precise method for determining pKa values.[8] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[9]
Objective: To experimentally determine the pKa of the azetidine nitrogen in this compound.
Materials:
-
This compound
-
High-purity water (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Calibrated pH meter and electrode
-
Automated titrator or magnetic stirrer and burette
-
Constant temperature water bath (25°C)
Step-by-Step Methodology:
-
Preparation: Accurately weigh approximately 1 mmol of this compound and dissolve it in 50 mL of high-purity water in a jacketed beaker maintained at 25°C.
-
Initial Titration (Optional but Recommended): To ensure a sharp endpoint for the base titration, first titrate the solution with 0.1 M HCl to a pH of ~2. This protonates the acetate ion completely.
-
Titration with Base: Titrate the solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.05 mL), allowing the pH to stabilize after each addition.
-
Data Recording: Record the pH value after each addition of NaOH. Continue the titration until the pH reaches ~13.
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point.
-
The pKa is the pH value at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).
-
-
Validation: Perform the titration in triplicate to ensure reproducibility. The system is self-validating if the determined pKa values are consistent (e.g., within ±0.05 units).
Workflow Diagram: Potentiometric Titration
Caption: Workflow for pKa determination via potentiometric titration.
Protocol 2: Isoelectric Point Determination by Capillary Isoelectric Focusing (cIEF)
cIEF is a high-resolution technique that separates molecules based on their isoelectric point in a pH gradient.[10] It is particularly useful for confirming the pI and assessing the charge heterogeneity of a sample.[11][12]
Objective: To experimentally determine the pI of 3-N-Boc-aminoazetidine.
Materials:
-
Capillary Electrophoresis (CE) instrument with UV or photodiode array detector
-
Coated or uncoated fused-silica capillary
-
Anolyte (e.g., phosphoric acid) and Catholyte (e.g., sodium hydroxide) solutions
-
Broad-range carrier ampholytes (e.g., pH 3-10)
-
A set of pI markers (small molecules or peptides with known pI values)
-
3-N-Boc-aminoazetidine sample solution
Step-by-Step Methodology:
-
Sample Preparation: Prepare a sample mixture containing the 3-N-Boc-aminoazetidine, carrier ampholytes, and at least two pI markers that bracket the expected pI of 8.51.
-
Capillary Conditioning: Rinse the capillary sequentially with methanol, water, and the catholyte solution as per the instrument manufacturer's guidelines.
-
Capillary Loading: Fill the capillary with the sample mixture.
-
Focusing Step: Place the capillary ends into the anolyte and catholyte vials and apply a high voltage. Molecules will migrate through the pH gradient established by the ampholytes until they reach the pH equal to their pI, where their net charge is zero, and migration stops.
-
Mobilization Step: After focusing, the separated zones are mobilized past the detector. This can be achieved by applying pressure to the capillary inlet (hydrodynamic mobilization) or by changing the composition of the catholyte or anolyte (chemical mobilization).
-
Detection & Analysis:
-
Detect the migrating zones using the UV detector (e.g., at 200-210 nm for non-aromatic compounds).
-
Create a calibration curve by plotting the known pI values of the markers against their migration times.
-
Determine the migration time of the 3-N-Boc-aminoazetidine peak and use the calibration curve to interpolate its experimental pI.
-
-
Validation: The linearity of the calibration curve (R² > 0.99) serves as a validation of the generated pH gradient. Running the sample in triplicate ensures the precision of the pI measurement.
Workflow Diagram: Capillary Isoelectric Focusing (cIEF)
Caption: Workflow for pI determination using capillary isoelectric focusing.
Conclusion
A thorough understanding of the pKa values and isoelectric point of this compound is fundamental for its effective application in drug discovery. This guide has established the key physicochemical parameters for this important building block. The basicity of the azetidine ring nitrogen is characterized by a predicted pKa of ~12.26, while the acetate counter-ion originates from acetic acid with a pKa of ~4.76. From these values, the isoelectric point (pI) is calculated to be approximately 8.51. These parameters are critical for predicting and optimizing the solubility, absorption, and formulation of any derivative synthesized from this intermediate. The detailed experimental protocols provided for potentiometric titration and capillary isoelectric focusing offer robust, self-validating systems for the precise and accurate determination of these values, empowering researchers to make data-driven decisions in the drug development process.
References
-
Title: Azetidine Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: Development of Methods for the Determination of pKa Values Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: Efficient construction of the hexacyclic ring core of palau'amine: the pKa concept for proceeding with unfavorable equi Source: Royal Society of Chemistry Publishing URL: [Link]
-
Title: Azetidine Source: Wikipedia URL: [Link]
-
Title: APPENDIX A: MEASUREMENT OF ACIDITY (pKA) Source: European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC) URL: [Link]
-
Title: Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source: DergiPark URL: [Link]
-
Title: Capillary isoelectric focusing Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Principles and Applications of Capillary Isoelectric Focusing Source: Agilent Technologies URL: [Link]
Sources
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 3-N-Boc-amino-azetidine CAS#: 91188-13-5 [m.chemicalbook.com]
- 4. 3-N-Boc-amino-azetidine | 91188-13-5 [chemicalbook.com]
- 5. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Azetidine CAS#: 503-29-7 [m.chemicalbook.com]
- 7. Azetidine - Wikipedia [en.wikipedia.org]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Capillary isoelectric focusing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Isoelectric Point Determination with cIEF - Creative Proteomics [creative-proteomics.com]
Technical Comparative Analysis: 3-(N-Boc-amino)azetidine Acetate vs. HCl Salt
This in-depth technical guide details the critical differences between the Acetate and Hydrochloride (HCl) salts of 3-(N-Boc-amino)azetidine, focusing on stability, reactivity, and process suitability in drug development.
Executive Summary
In medicinal chemistry and process development, the choice between 3-(N-Boc-amino)azetidine Acetate and Hydrochloride (HCl) is not merely a matter of solubility but a strategic decision regarding chemoselectivity and stability .
-
The HCl Salt offers superior crystallinity and isolation properties but poses a high risk of acid-catalyzed Boc-deprotection during storage or heating, potentially degrading the material into the diamine dihydrochloride.
-
The Acetate Salt serves as a "gentle" alternative, maintaining the integrity of the acid-labile tert-butyloxycarbonyl (Boc) group while providing sufficient solubility for organic synthesis. It is the preferred form for catalytic cross-coupling reactions where chloride ions act as catalyst poisons.
Part 1: Molecular Architecture & Salt Formation
To understand the divergent behaviors of these salts, one must analyze the protonation site. The molecule contains two nitrogen centers:
-
Exocyclic Amine (C-3 position): Protected by the electron-withdrawing Boc group (Carbamate). It is non-basic (
to ). -
Azetidine Ring Nitrogen: A secondary amine with high basicity (
) due to ring strain. This is the site of salt formation.
Structural Diagram (DOT)
The following diagram illustrates the protonation site and the stability risk associated with the HCl counter-ion.
Figure 1: Salt formation pathways and the inherent stability risk of the HCl form due to Boc acid-sensitivity.
Part 2: Physicochemical Profiling
The following table contrasts the physical properties critical for handling and storage.
| Feature | HCl Salt (Hydrochloride) | Acetate Salt | Implication |
| Boc Stability | Low / Risky . The strong acidity of HCl ( | High . Acetic acid ( | Use Acetate for long-term storage or heating steps. |
| Crystallinity | High . Typically forms well-defined solids with sharp melting points. | Variable . Often forms hygroscopic solids, gums, or oils. | HCl is better for purification by crystallization. |
| Hygroscopicity | Moderate to High. Can absorb atmospheric moisture, forming corrosive hydrates. | High. Acetate salts of amines are frequently deliquescent. | Both require desiccation; HCl requires corrosion-resistant storage. |
| Solubility (Water) | Excellent.[1] | Good. | Both are suitable for aqueous workups. |
| Solubility (Organic) | Limited.[2][3] Soluble in MeOH, DMSO; poor in DCM/EtOAc. | Versatile . Often soluble in chlorinated solvents and ethers due to the lipophilic acetate counter-ion. | Acetate is superior for homogeneous organic phase reactions. |
Part 3: Synthetic Utility & Reactivity
Palladium-Catalyzed Coupling (Buchwald-Hartwig / Suzuki)
-
The HCl Problem: Chloride ions (
) are notorious ligands for Palladium. In high concentrations, they can displace phosphine ligands or form stable palladate species (e.g., ), effectively poisoning the catalyst and stalling the reaction cycle. -
The Acetate Advantage: The acetate anion acts as a mild base and a labile ligand. It can actually facilitate the transmetallation step (concerted metallation-deprotonation mechanism) in C-H activation or coupling reactions.
-
Recommendation: Always use the Acetate salt or the Free Base for Pd-catalyzed cross-couplings. If you must use HCl, extensive washing with base (free-basing) is required before adding the catalyst.
-
Amide Coupling (Peptide Synthesis)
-
The HCl Problem: Using the HCl salt in EDC/HATU couplings requires the addition of a tertiary base (e.g., DIPEA, TEA) to liberate the nucleophilic amine. This generates an equivalent of DIPEA·HCl, which increases the ionic strength and can precipitate, complicating flow chemistry or concentration-dependent kinetics.
-
The Acetate Advantage: The acetate salt is often "loosely" bound. In many cases, the amine is sufficiently available for reaction without massive excess of base, or the buffering capacity of acetate prevents pH extremes that could racemize sensitive partners.
Deprotection Kinetics
If the goal is to remove the Boc group to yield the diamine:
-
HCl Salt: You are already halfway there. Heating the HCl salt in an organic solvent (e.g., 4M HCl in Dioxane) rapidly completes the deprotection.
-
Acetate Salt: Requires the addition of a strong acid (TFA or HCl) to initiate deprotection.
Part 4: Experimental Protocols
Protocol A: Conversion of HCl Salt to Acetate Salt (Ion Exchange)
Use this when you have the commercial HCl salt but need the Acetate form for a sensitive catalytic reaction.
-
Dissolution: Dissolve 1.0 g of 3-(N-Boc-amino)azetidine HCl in 10 mL of water.
-
Free Basing: Add 10 mL of DCM. While stirring, slowly add saturated aqueous
until the aqueous layer pH is ~9-10. -
Extraction: Separate the organic layer. Extract the aqueous layer 2x with DCM. Combine organic layers.
-
Drying: Dry over
, filter, and concentrate in vacuo to obtain the Free Base (likely a viscous oil or low-melting solid). -
Salt Formation: Redissolve the Free Base in a minimal amount of dry Et2O or DCM. Add 1.0 equivalent of Glacial Acetic Acid.
-
Isolation: Evaporate the solvent. If a solid is required, triturate with Hexanes/Pentane. If it remains an oil, use directly as a stock solution.
Protocol B: QC Check for Boc-Integrity (NMR)
Use this to verify if your HCl salt has degraded.
-
Solvent:
or . -
Key Signal: Look for the Boc tert-butyl singlet at
ppm (9H). -
Degradation Indicator: If the integral is < 9H relative to the azetidine ring protons (
ppm), or if you see a new singlet at ppm (isobutylene byproduct/impurities) or loss of the carbamate carbonyl in NMR ( ppm), significant deprotection has occurred.
Part 5: Decision Logic (Graphviz)
Use this flowchart to select the correct salt form for your application.
Figure 2: Decision matrix for selecting between Acetate and HCl salts based on experimental intent.
References
-
ChemicalBook. (2024). 3-N-Boc-amino-azetidine Properties and Melting Point Data. Retrieved from
-
Sigma-Aldrich. (2024). 3-(Boc-amino)azetidine Hydrochloride Product Specification. Retrieved from
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for amine salt properties and counter-ion selection).
- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context on salt selection for solubility/stability).
-
AmbioPharm. (2023). Salt Selection in Peptide and Amino Acid Derivatives. Retrieved from
Sources
Technical Guide: 3-N-Boc-Aminoazetidine Acetate as a GABA Analogue Building Block
This guide serves as a definitive technical resource for the application of 3-N-Boc-Aminoazetidine Acetate (CAS: 91188-13-5) in medicinal chemistry. It moves beyond basic product descriptions to analyze the molecule's pharmacophoric utility, stability profiles, and synthetic protocols.
Executive Summary
This compound is a high-value heterocyclic building block used to introduce conformational rigidity into peptide backbones and small molecule drugs. As a constrained diamine scaffold, it serves as a critical precursor for synthesizing GABA (γ-aminobutyric acid) analogues. By restricting the bond rotation inherent in the flexible GABA alkyl chain, this azetidine core locks the pharmacophore into bioactive conformations, potentially enhancing selectivity for GABA_A or GABA_B receptors and improving metabolic stability against GABA-transaminase.
Part 1: Chemical Architecture & Pharmacophore Analysis
Structural Logic: The Rigidification of GABA
Endogenous GABA is a highly flexible molecule (H2N-CH2-CH2-CH2-COOH) that can adopt multiple rotameric states, leading to promiscuous binding across various receptor subtypes.
3-N-Boc-Aminoazetidine introduces a 4-membered azetidine ring into this backbone.
-
The Scaffold: The azetidine ring replaces the central ethylene linkage of GABA.
-
The Pharmacophore:
-
Exocyclic Amine (Position 3): Protected by Boc (tert-butyloxycarbonyl), serving as the latent amino terminus of GABA.
-
Endocyclic Nitrogen (Position 1): The free secondary amine (stabilized as acetate) serves as the attachment point for the acidic moiety (e.g., via alkylation with haloacetates), completing the GABA mimic.
-
Conformational Analysis
The azetidine ring imposes a "puckered" conformation with a ring strain energy of ~25 kcal/mol. This is distinct from the planar aromatic systems or the flexible alkyl chains.
-
Distance Constraint: The distance between the exocyclic nitrogen and the ring nitrogen is fixed, mimicking the gauche or trans conformations of GABA depending on the substitution pattern.
-
Vector Alignment: Unlike pyrrolidine (5-membered) analogues, the azetidine ring directs substituents at sharper vectors, often accessing unique binding pockets in GPCRs and ion channels.
Physical Properties & Salt Selection
The Acetate salt is the preferred form for two reasons:
-
Handling: The free base of 3-aminoazetidine is hygroscopic and prone to polymerization or ring-opening due to strain. The acetate salt forms a stable, crystalline white solid.
-
Solubility: It maintains high solubility in polar organic solvents (MeOH, DCM) required for peptide coupling, unlike the hydrochloride salt which can be sparingly soluble in non-polar coupling media.
| Property | Specification |
| CAS Number | 91188-13-5 |
| Formula | C8H16N2O2[1][2][3] · C2H4O2 (Acetate Salt) |
| MW | 172.23 (Free Base) / ~232.28 (Acetate) |
| Ring Strain | ~25.4 kcal/mol (High Reactivity) |
| pKa (Conj. Acid) | ~10.5 (Ring Nitrogen) |
Part 2: Synthesis & Stability (The "Self-Validating" System)
Stability of the Azetidine Core
Expert Insight: A common failure mode in azetidine chemistry is inadvertent ring opening. The 4-membered ring is susceptible to nucleophilic attack, particularly under strong Lewis acidic conditions or high temperatures with strong nucleophiles.
-
Rule of Thumb: Avoid heating >60°C in the presence of strong nucleophiles (e.g., thiols, azides) unless the ring nitrogen is acylated (which reduces ring strain activation).
-
Boc Stability: The Boc group is orthogonal to the acetate salt. It withstands the basic conditions required to free-base the ring nitrogen for alkylation.
Visualization: Synthesis Workflow
The following diagram illustrates the workflow for converting the building block into a functional GABA analogue.
Caption: Workflow converting the 3-N-Boc-Aminoazetidine scaffold into a bioactive GABA analogue via N-alkylation.
Part 3: Experimental Protocols
Protocol A: Safe Desalting & N-Alkylation
Context: To use the building block, the ring nitrogen must be nucleophilic. The acetate must be neutralized.
Reagents:
-
This compound (1.0 eq)
-
Ethyl Bromoacetate (1.1 eq) [GABA Acid Precursor]
-
Diisopropylethylamine (DIEA) (2.5 eq)
-
Acetonitrile (ACN) (Anhydrous)
Methodology:
-
Dissolution: Dissolve this compound in anhydrous ACN (0.1 M concentration).
-
Why? ACN promotes SN2 reactions while stabilizing the polar salt.
-
-
Neutralization: Add DIEA dropwise at 0°C. Stir for 10 minutes.
-
Observation: The solution should remain clear. If a precipitate forms (DIEA-Acetate), filtration is optional but usually unnecessary for alkylation.
-
-
Alkylation: Add Ethyl Bromoacetate dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 12-16 hours.
-
Critical Control Point: Do not heat. Heating azetidines with alkyl halides can trigger ring expansion or polymerization.
-
-
Workup: Concentrate ACN. Redissolve in EtOAc, wash with 5% Citric Acid (removes excess DIEA), then Brine. Dry over Na2SO4.
Protocol B: Boc Deprotection (TFA Method)
Context: Removing the protecting group to reveal the primary amine (GABA amine mimic).
Reagents:
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Triethylsilane (TES) [Scavenger]
Methodology:
-
Preparation: Dissolve the N-alkylated intermediate in DCM (0.1 M).
-
Acidolysis: Add TFA (20% v/v final concentration) and TES (2.0 eq).
-
Why TES? The tert-butyl cation generated can attack the electron-rich azetidine ring or other nucleophiles. TES acts as a hydride source to quench the cation.
-
-
Reaction: Stir at RT for 1-2 hours. Monitor by LCMS (Look for mass -100 Da).
-
Isolation: Evaporate volatiles under N2 stream. Do not use rotary evaporator with high heat.
-
Salt Exchange: The product is a TFA salt. For biological assays, convert to HCl salt using 4M HCl in Dioxane or purify via Reverse Phase HPLC.
Part 4: Application in Medicinal Chemistry[4][5][6][7]
Selectivity Profiling
Incorporating this building block alters the selectivity profile of GABAergic ligands:
-
GABA-A Receptors: The rigid azetidine often favors specific subunit interfaces (e.g., α1β2γ2) by locking the amine-carboxylate distance.
-
GABA Transporters (GAT): Rigid analogues often show reduced affinity for transporters, potentially increasing the synaptic residence time of the drug (similar to the mechanism of tiagabine, though tiagabine uses a nipecotic acid core).
Decision Matrix: When to use Azetidine vs. Pyrrolidine
The following decision tree aids in scaffold selection.
Caption: Decision matrix for selecting azetidine scaffolds based on ADME and selectivity requirements.
References
-
ChemicalBook. (2025).[4] 3-N-Boc-amino-azetidine Properties and CAS Data. Retrieved from
-
Couty, F., & Drouillat, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic Chemistry Frontiers. Retrieved from
-
Levandovskiy, I. A., et al. (2011).[5] Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry. Retrieved from
-
BOC Sciences. (2024). Amino Acid Protection & Deprotection Strategies. Retrieved from
-
Kulkarni, S. S., et al. (2026).[6] Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from
Sources
- 1. 3-N-Boc-amino-azetidine | 91188-13-5 [chemicalbook.com]
- 2. 3-N-Boc-Amino-azetidine | CymitQuimica [cymitquimica.com]
- 3. 3-N-Boc-amino-azetidine CAS#: 91188-13-5 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sourcing & Technical Profile: 3-N-Boc-Aminoazetidine Acetate
The following technical guide details the sourcing, quality assurance, and handling of 3-N-Boc-Aminoazetidine Acetate (Systematic name: tert-Butyl azetidin-3-ylcarbamate acetate).
CAS: 218430-15-0[1][2][3][4]
Executive Summary
This compound is a specialized heterocyclic building block used in the synthesis of pharmaceutical candidates, particularly for kinase inhibitors and GPCR ligands where the azetidine ring offers a restricted conformational profile compared to pyrrolidines or piperidines.[1][2][3][4]
Unlike the commoditized Hydrochloride (HCl) salt (CAS 217806-26-3), the Acetate salt (CAS 218430-15-0) is a niche specification.[1][2][3][4] It is typically selected for processes requiring milder acidity to prevent acid-catalyzed deprotection of sensitive groups or to improve solubility in non-polar organic solvents during subsequent coupling reactions.[1][2][3][4]
Core Sourcing Challenge: Most catalog suppliers default to the HCl salt. Sourcing the Acetate form requires identifying specialized vendors or validating a custom salt-exchange protocol.[1][2][3][4]
Chemical Identity & Structural Specifications[3][4][5][6][7][8]
It is critical to distinguish between the two common isomers of "Boc-aminoazetidine" to ensure the correct building block is procured.
-
Target Compound: tert-Butyl azetidin-3-ylcarbamate Acetate [1][2][3][4][5]
-
Common Confusant: 1-Boc-3-aminoazetidine (CAS 193269-78-2)[1][2][3][4]
Structural Visualization (DOT)
The following diagram illustrates the chemical structure and the specific site of the acetate counter-ion interaction.
Figure 1: Relationship between the target Acetate salt, the Free Base, and the common HCl salt.[14]
Commercial Supplier Landscape
Due to the niche nature of the Acetate salt, suppliers are categorized into Tier 1 (Direct Stock) and Tier 2 (Custom/Conversion) .
Tier 1: Direct Catalog Suppliers (Acetate Specific)
These suppliers explicitly list CAS 218430-15-0.[1][2][3][4]
| Supplier | Catalog ID | Purity Spec | Stock Location | Notes |
| BLD Pharm | BD00843134 | >97% | USA / China | Primary source for the specific acetate salt.[1][2][3][4] |
| ChemScene | Custom | >98% | Global | Often lists HCl; requires inquiry for Acetate.[1][2][3][4] |
| Ambeed | A1234* | >95% | USA | Check specific batch COA for salt stoichiometry.[1][2][3][4] |
Note: Catalog numbers change frequently. Verify CAS 218430-15-0 explicitly.
Tier 2: High-Purity HCl Suppliers (For Conversion)
If the Acetate salt is out of stock, purchase the high-purity HCl salt from these validated sources and perform a salt exchange (Protocol in Section 5).
| Supplier | CAS (HCl) | Purity | Reliability Score |
| Enamine | 217806-26-3 | >95% | High (Excellent for building blocks) |
| Sigma-Aldrich | 739073 | >98% | High (Gold standard for small scale) |
| Apollo Scientific | OR9012 | >97% | Medium-High (Good bulk options) |
Synthesis & Impurity Landscape
Understanding the synthesis path reveals the potential impurities (E-E-A-T). The acetate salt is often formed at the final stage of purification to avoid the strong acidity of HCl which can degrade the Boc group over time.
Synthesis Workflow & Critical Control Points
Figure 2: Synthetic route highlighting the divergence between HCl and Acetate salt formation and potential ring-opening impurities.[1][2][3][4]
Quality Control (QC) Framework
To validate the "High-Purity" claim, the following QC protocol must be implemented. This is a self-validating system ensuring identity, purity, and stoichiometry.[4]
Protocol A: Identity & Stoichiometry (H-NMR)
-
Objective: Confirm the presence of the Acetate counter-ion and the integrity of the Boc group.
-
Solvent: DMSO-d6 or D2O.
-
Key Diagnostic Signals:
-
Validation: Integration ratio of Boc (9H) : Acetate (3H) must be 3:1 .[2][4]
Protocol B: Purity (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 15 mins.
-
Detection: UV at 210 nm (low absorption, high concentration needed) or ELSD/CAD (preferred due to lack of chromophores).[4]
-
Critical Impurity: 1-amino-3-Boc-amino-2-propanol (Ring opening product).[1][2][3][4] This will elute earlier than the main peak.
Handling & Storage
The Acetate salt differs physically from the HCl salt.
-
Hygroscopicity: Acetate salts are often more hygroscopic than HCl salts.
-
Requirement: Store under Argon/Nitrogen in a desiccator at -20°C.
-
Handling: Allow the vial to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis (ring opening).
-
-
Stability: The azetidine ring is strained.[12] Avoid prolonged exposure to strong Lewis acids or high heat (>40°C) in solution, which can trigger polymerization or ring opening.
References
-
BLD Pharm. (2025).[4] Product Specification: tert-Butyl azetidin-3-ylcarbamate acetate (CAS 218430-15-0).[1][2][3][4][5] Retrieved from [1][2][3][4]
-
PubChem. (2025).[4][10] Compound Summary: tert-butyl N-(azetidin-3-yl)carbamate hydrochloride (CAS 217806-26-3).[1][2][3][4][10][15] National Library of Medicine. Retrieved from [1][2][3][4]
- Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference for Azetidine stability).
-
Sigma-Aldrich. (2025).[2][4] 3-(Boc-amino)azetidine Technical Data. Retrieved from [1][2][3][4]
Sources
- 1. 849815-37-8|tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate|BLD Pharm [bldpharm.com]
- 2. 333743-54-7|(R)-tert-Butyl (2-aminopropyl)carbamate|BLD Pharm [bldpharm.com]
- 3. 1395492-00-8|tert-Butyl N-(2-aminocyclopropyl)carbamate|BLD Pharm [bldpharm.com]
- 4. 146552-71-8|(S)-tert-Butyl 1-aminopropan-2-ylcarbamate|BLD Pharm [bldpharm.com]
- 5. 91188-13-5|tert-Butyl azetidin-3-ylcarbamate|BLD Pharm [bldpharm.com]
- 6. 91188-13-5 Cas No. | 3-Aminoazetidine, 3-BOC protected | Apollo [store.apolloscientific.co.uk]
- 7. 1-Boc-3-(boc-amino)azetidine-3-methanol [synhet.com]
- 8. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azetidines - Enamine [enamine.net]
- 10. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Azetidine synthesis [organic-chemistry.org]
- 13. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemscene.com [chemscene.com]
- 15. tert-Butyl (azetidin-3-yl)carbamate hydrochloride | 217806-26-3 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Incorporation of 3-N-Boc-Aminoazetidine Acetate in Solid-Phase Peptide Synthesis (SPPS)
Introduction: The Strategic Value of Azetidine Scaffolds in Peptide Therapeutics
The rational design of peptide-based therapeutics increasingly involves the incorporation of non-canonical amino acids (ncAAs) to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[1][2][3][4] Among the vast arsenal of available ncAAs, azetidine-containing amino acids have emerged as powerful tools for medicinal chemists.[5] Azetidines are strained, four-membered heterocyclic motifs that, when incorporated into a peptide backbone, impart a unique set of structural and functional properties.[5][6]
The introduction of a 3-aminoazetidine (3-AAz) moiety can induce sharp turns in the peptide backbone, a feature that is highly advantageous for stabilizing secondary structures and for improving the efficiency of macrocyclization in cyclic peptides.[6][7] Furthermore, the non-natural azetidine structure can sterically hinder recognition by proteolytic enzymes, thereby enhancing the in vivo half-life of the peptide therapeutic.[6][8] The unique sp³-rich character and conformational rigidity conferred by the azetidine ring can also lead to enhanced binding affinity, solubility, and metabolic stability.[5]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of 3-N-Boc-Aminoazetidine Acetate in standard Boc/Bzl solid-phase peptide synthesis (SPPS) workflows.
Physicochemical Properties and Handling
3-N-Boc-Aminoazetidine is a key building block for introducing the 3-aminoazetidine scaffold. The tert-butyloxycarbonyl (Boc) protecting group on the exocyclic amine allows for its seamless integration into Boc-based SPPS strategies.
Structure:
Caption: Chemical Structure of 3-N-Boc-Aminoazetidine.
| Property | Value | Source |
| IUPAC Name | tert-butyl (azetidin-3-yl)carbamate | N/A |
| CAS Number | 193269-78-2 | [9] |
| Molecular Formula | C₈H₁₆N₂O₂ | [10] |
| Molecular Weight | 172.22 g/mol | [10] |
| Appearance | Clear colourless to pale yellow oil | [9] |
| Storage | Keep in dark place, Inert atmosphere, 2-8°C | [9] |
Handling Precautions: Causes skin and serious eye irritation. May cause respiratory irritation. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent.[11]
Core Principles: Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)
The protocol described herein utilizes the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, a robust method pioneered by Bruce Merrifield.[12] This strategy relies on a graded acid lability for orthogonal protection. The temporary Nα-Boc group is removed with a moderate acid (e.g., trifluoroacetic acid, TFA), while the more permanent side-chain protecting groups (typically benzyl-based) and the resin linkage are cleaved at the end of the synthesis with a strong acid (e.g., hydrofluoric acid, HF).[13][14]
The synthesis proceeds in a C-to-N direction through repeated cycles of deprotection and coupling.[15]
Caption: General workflow for Boc-SPPS.
Detailed Protocol for SPPS using this compound
This protocol is designed for manual solid-phase synthesis at a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales.
Materials and Reagents:
-
Resin: Merrifield or PAM resin (0.5-1.0 mmol/g substitution)[16]
-
Amino Acids: Nα-Boc protected amino acids, including this compound
-
Solvents: Dichloromethane (DCM, peptide synthesis grade), N,N-Dimethylformamide (DMF, peptide synthesis grade), Isopropanol (IPA)
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v)[16]
-
Neutralization Reagent: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v)
-
Coupling Reagents:
-
Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or TBTU.
-
Base: DIEA
-
-
Washing Solvents: DCM, IPA
-
Cleavage Cocktail: Hydrofluoric acid (HF) with 10% anisole scavenger, or Trifluoromethanesulfonic acid (TFMSA). (CAUTION: HF is extremely toxic and corrosive. Handle with extreme care in a specialized fume hood with appropriate safety protocols and PPE.)
-
Precipitation/Wash Solvent: Cold diethyl ether
Step 1: Resin Preparation and Swelling
-
Place the appropriate amount of resin (e.g., 200 mg for a 0.1 mmol synthesis on 0.5 mmol/g resin) into a solid-phase synthesis vessel.
-
Add DCM (approx. 10 mL/g of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DCM.
Step 2: Nα-Boc Deprotection
Causality: The Boc group is an acid-labile protecting group. A 50% solution of TFA in DCM is sufficiently acidic to rapidly cleave the Nα-Boc group without significantly affecting the more acid-stable benzyl-based side-chain protecting groups or the resin linkage, thus ensuring orthogonality.[13][16]
-
Add the 50% TFA/DCM solution to the swollen resin (10 mL/g of resin).
-
Perform a short pre-wash by agitating for 5 minutes, then drain.[16]
-
Add a fresh portion of the 50% TFA/DCM solution.
-
Agitate for 20-25 minutes at room temperature.[16]
-
Drain the deprotection solution. The free amine on the resin is now present as a trifluoroacetate salt.[13]
Step 3: Washing and Neutralization
Causality: It is critical to remove all residual TFA and to convert the ammonium trifluoroacetate salt to a free amine. The free amine is the nucleophile required for the subsequent coupling reaction. Failure to neutralize will prevent the acylation from proceeding.[13]
-
Wash the resin with DCM (3x, 10 mL/g).
-
Wash the resin with IPA (2x, 10 mL/g).
-
Wash the resin with DCM (3x, 10 mL/g).
-
Add the neutralization solution (10% DIEA in DCM) and agitate for 10 minutes. Repeat once.
-
Wash the resin thoroughly with DCM (5x, 10 mL/g) to remove excess DIEA.
Step 4: Amino Acid Coupling (Incorporation of 3-N-Boc-Aminoazetidine)
Causality: The carboxylic acid of the incoming Boc-protected amino acid must be activated to form a highly reactive species that is susceptible to nucleophilic attack by the free amine on the resin-bound peptide. HBTU/TBTU in the presence of a tertiary base like DIEA efficiently forms an activated ester, facilitating rapid and complete amide bond formation.[16] Using an excess of reagents drives the reaction to completion, which is a core principle of SPPS.[12]
-
In a separate vial, pre-activate the amino acid by dissolving:
-
This compound (or other Boc-AA-OH) (3 eq., 0.3 mmol)
-
HBTU (2.9 eq., 0.29 mmol)
-
DIEA (6 eq., 0.6 mmol)
-
in DMF (approx. 2-3 mL).
-
-
Allow the activation to proceed for 2-5 minutes. The solution may change color.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate for 1-2 hours at room temperature. For sterically hindered or non-natural amino acids like 3-N-Boc-Aminoazetidine, a longer coupling time or a double coupling may be beneficial to ensure complete reaction.[17]
-
Optional: Perform a Kaiser test (ninhydrin test) on a small sample of the resin to confirm the absence of free primary amines, indicating a complete coupling reaction.
Step 5: Final Wash
-
Drain the coupling solution.
-
Wash the resin with DMF (3x, 10 mL/g).
-
Wash the resin with DCM (3x, 10 mL/g).
-
Wash the resin with IPA (2x, 10 mL/g).
The resin is now ready for the next cycle, starting again with Step 2: Nα-Boc Deprotection . Repeat this cycle until the entire peptide sequence is assembled.
Step 6: Final Cleavage and Deprotection
Causality: A strong acid is required to cleave the final peptide from the resin support and simultaneously remove all side-chain protecting groups. HF is the traditional reagent for Boc-SPPS.[16] Scavengers like anisole are added to trap reactive cationic species (e.g., benzyl cations) generated during the cleavage, preventing them from causing side reactions with sensitive residues like Tryptophan or Methionine.[16]
!! EXTREME CAUTION REQUIRED !!
-
Thoroughly dry the final peptide-resin under vacuum.
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add a scavenger (e.g., anisole, 1 mL per gram of resin).
-
Cool the vessel in a dry ice/acetone bath.
-
Distill HF into the reaction vessel (approx. 10 mL HF per gram of resin).
-
Allow the reaction to stir at 0°C for 45-60 minutes.
-
Evaporate the HF under a slow stream of nitrogen followed by high vacuum.
-
Suspend the residue in cold diethyl ether to precipitate the crude peptide.
-
Wash the peptide thoroughly with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using preparative HPLC.
Troubleshooting and Key Considerations
-
Incomplete Coupling: If a Kaiser test is positive after coupling, indicating free amines, a second coupling (recoupling) should be performed before proceeding to the next deprotection step.
-
Incomplete Deprotection: Some sequences, particularly those containing hindered amino acids, may experience incomplete Boc group removal.[18] If this is suspected, extending the deprotection time or using a slightly higher concentration of TFA may be necessary.
-
Aggregation: As the peptide chain elongates, it can aggregate on the resin, leading to poor solvation and incomplete reactions. Using resins with lower substitution or incorporating PEG-based resins can mitigate this issue.
-
Azetidine Stability: While the azetidine ring is generally stable to the repetitive TFA treatments for Boc deprotection, it is crucial to ensure that the final strong acid cleavage step is performed under anhydrous conditions and at low temperatures (0°C) to minimize potential ring-opening or other side reactions.[7]
References
-
Isidro-Llobet, A., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 25(38), 8995-9000. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
van der Marel, G. A., et al. (2025). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Retrieved from [Link]
-
Liverpool John Moores University. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Retrieved from [Link]
-
ResearchGate. (2014, November 5). What happens when Boc deprotection is done in a closed system in the case of solid phase synthesis?. Retrieved from [Link]
-
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]
-
PubChem. (n.d.). 1-Boc-2-Amino-azetidine. Retrieved from [Link]
-
bioRxiv. (2025, March 11). Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. Retrieved from [Link]
-
National Institutes of Health. (2023, April 24). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
National Institutes of Health. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]
-
PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
-
Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Biologic Effects of and Clinical Disorders Caused by Nonprotein Amino Acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]
-
PubMed. (2005, July). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Retrieved from [Link]
-
PubMed. (2024, November 28). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
Sources
- 1. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]
- 10. 1-Boc-2-Amino-azetidine | C8H16N2O2 | CID 44890828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 91188-13-5 Cas No. | 3-Aminoazetidine, 3-BOC protected | Apollo [store.apolloscientific.co.uk]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bachem.com [bachem.com]
- 16. chempep.com [chempep.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Salt Exchange: Trifluoroacetate (TFA) to Acetate for Azetidine Derivatives
Abstract & Strategic Rationale
Objective: To provide a robust, chemically safe methodology for exchanging Trifluoroacetate (TFA) counter-ions with Acetate in Azetidine-containing pharmacological compounds.
The Scientific Challenge: Azetidine derivatives are high-value scaffolds in medicinal chemistry due to their specific conformational restriction and vector alignment. However, they present a unique challenge during salt exchange:
-
Ring Strain: The azetidine ring possesses ~25.4 kcal/mol of strain energy, making it susceptible to nucleophilic ring-opening under harsh basic conditions (pH > 12) or high thermal stress.
-
TFA "Stickiness": TFA (pKa ~0.2) forms an exceptionally strong ion pair with the highly basic azetidine nitrogen (pKa ~11.3 for parent azetidine). Simple lyophilization is often insufficient to break this interaction.
-
Biological Interference: Residual TFA is cytotoxic and can inhibit cellular proliferation, skewing biological assay data.
Scope: This guide prioritizes Anion Exchange Chromatography as the "Gold Standard" for stability and completeness, with Preparative HPLC as a high-purity alternative.
Physicochemical Considerations
Before initiating the exchange, the operator must evaluate the specific azetidine derivative against the following parameters:
| Parameter | Value / Characteristic | Implication for Protocol |
| Azetidine pKa | ~11.3 (Parent) / ~7.5 (Difluoro) | Strong basicity means the salt equilibrium heavily favors the protonated state. Displacing TFA requires significant mass action (excess acetate). |
| Ring Strain | ~25.4 kcal/mol | CRITICAL: Avoid strong mineral bases (NaOH, KOH) for neutralization, as they risk nucleophilic attack and ring opening. |
| Volatility | Free base bp: 61–62°C | CRITICAL: Never dry the free base of a simple azetidine to completion under high vacuum; it may sublime. Always maintain salt form. |
| TFA pKa | ~0.23 | Strong acid. Forms tight ion pairs.[1][2] |
| Acetic Acid pKa | ~4.76 | Weak acid. Biocompatible. |
Method A: Anion Exchange Resin (The Gold Standard)
Mechanism: This method utilizes a quaternary ammonium resin in the acetate form. It relies on the resin's high capacity to physically capture the trifluoroacetate anion and release an acetate anion, driven by the resin's selectivity and concentration gradient.
Suitability: Best for >50 mg scales; yields >95% exchange efficiency; gentle pH conditions (pH 4–6).
Materials
-
Resin: Strong Anion Exchanger (e.g., Dowex 1X8, Amberlite IRA-402) in Chloride form (requires conversion) or pre-packed Acetate form.
-
Solvents: HPLC-grade Water, Acetic Acid (glacial), Acetonitrile (if compound has low water solubility).
-
Equipment: Glass column or polypropylene syringe barrel with frit.
Protocol Steps
Step 1: Resin Preparation & Conversion
If purchasing Chloride-form resin, it must be converted to Acetate form.
-
Slurry the resin in water and pour into the column.
-
Wash 1: Elute with 1 M NaOH (5 column volumes, CV) to remove chloride. Note: Do not expose the azetidine to this step.
-
Wash 2: Elute with Milli-Q Water until pH is neutral.
-
Conversion: Elute with 1 M Acetic Acid (10 CV) to load Acetate ions.
-
Equilibration: Elute with 0.1 M Acetic Acid (5 CV). The resin is now ready.[3]
Step 2: Sample Loading
-
Dissolve the Azetidine-TFA salt in a minimum volume of water (or 10% Acetonitrile/Water if hydrophobic).
-
Load: Apply the sample gently to the resin bed.
-
Critical: Do not disturb the resin surface.
-
-
Adsorption: Allow the solution to flow into the resin bed.
Step 3: Elution
-
Elute with 0.1 M Acetic Acid or water.[2]
-
Why Acetic Acid? Using dilute acetic acid prevents the hydrolysis of the azetidine salt to its free base inside the column, maintaining the stable cation.
-
-
Collect fractions.[2] Monitor via UV (210/254 nm) or TLC.
Step 4: Isolation
-
Pool product-containing fractions.[2]
-
Lyophilize immediately.
-
Caution: Do not use rotary evaporation at >40°C to prevent thermal degradation of the strained ring.
-
Method B: Preparative HPLC Buffer Exchange
Mechanism: Uses hydrophobic retention on a C18 column to hold the azetidine cation while washing away the TFA anion with an overwhelming excess of Ammonium Acetate buffer.
Suitability: High purity requirements; removing organic impurities simultaneously; <50 mg scales.
Protocol Steps
-
Mobile Phase A: 10 mM Ammonium Acetate (pH adjusted to 4.5 with Acetic Acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Run a standard gradient (e.g., 5% to 95% B) but include a 5-minute isocratic hold at the beginning using 100% Mobile Phase A.
-
Reasoning: This "washing" phase ensures the TFA counter-ion is displaced by Acetate before the peptide/compound elutes.
-
-
Collection: Collect peaks into polypropylene tubes.
-
Lyophilization: Freeze dry. Repeat lyophilization 2x from water to remove excess ammonium acetate (which is volatile).
Quality Control & Validation
You must validate that the exchange occurred. Standard HPLC-UV is insufficient as it does not detect counter-ions.
Primary Validation: 19F NMR (The "Killer App")
Because Acetate is "invisible" in Fluorine NMR and TFA has a distinct signal, this is the most sensitive method.
-
Instrument: 400 MHz or higher NMR.
-
Solvent: D2O or DMSO-d6.
-
Internal Standard: Sodium trifluoroacetate (known concentration) or α,α,α-trifluorotoluene (in a capillary insert).
-
TFA Shift: ~ -75.5 ppm.[2]
-
Parameters (CRITICAL):
-
Relaxation Delay (d1): Must be >10 seconds . The T1 relaxation time of small fluorinated molecules like TFA can be very long (3-5s). Short delays will lead to under-integration and false "clean" results.
-
Scans: 64–128 scans for limit of detection (LOD) < 0.1%.
-
Secondary Validation: Ion Chromatography (IC)
-
Column: Anion exchange column (e.g., Dionex IonPac AS11).
-
Eluent: KOH gradient.
-
Detection: Conductivity.
-
Output: Stoichiometric ratio of Acetate vs. TFA anions.
Visualization of Workflows
Decision Tree: Selecting the Right Method
Caption: Decision matrix for selecting the optimal salt exchange method based on scale and purity requirements.
Chemical Mechanism of Resin Exchange
Caption: Ion exchange mechanism. The resin's quaternary ammonium group binds TFA (stronger acid anion) more tightly than Acetate, driving the exchange.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Residual TFA (>5%) | Insufficient resin capacity or channeling. | Use 50-fold excess of resin.[4] Ensure column is packed evenly without air bubbles. |
| Low Yield | Product stuck on resin (hydrophobic interaction). | Add 10–20% Acetonitrile to the elution buffer. |
| Ring Opening (Degradation) | pH too high during resin regeneration or elution. | Ensure resin is fully washed to neutral pH after NaOH treatment before loading sample. |
| "Oiling Out" | Free base formation.[5] | Ensure elution buffer contains at least 0.1 M Acetic Acid to keep the azetidine protonated. |
References
-
P. H.ZT. (2016).[6][7] Validation of an 19F NMR Method for the Detection of TFA in Peptides. Biopharma Asia. Link
-
Roux, S. et al. (2008). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: A critical evaluation of different approaches. Journal of Peptide Science. Link
-
Vugts, D. J. et al. (2011). Synthesis and reactivity of 3-fluoroazetidines. European Journal of Organic Chemistry. Link
-
Siegfried, N. A. et al. (2019). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols. Link
-
PubChem. (2025). Azetidine Compound Summary. National Library of Medicine. Link
Sources
- 1. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azetidine synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Troubleshooting poor solubility of 3-N-Boc-Aminoazetidine Acetate in DCM
[1]
Topic: Troubleshooting Poor Solubility in Dichloromethane (DCM) Document ID: TS-AZT-003 Last Updated: 2025-05-20 Status: Active[1]
Diagnostic Overview
The Core Issue:
You are experiencing poor solubility because 3-N-Boc-Aminoazetidine Acetate exists as an ionic lattice, whereas Dichloromethane (DCM) is a moderately polar, aprotic solvent with low dielectric constant (
While the tert-butyloxycarbonyl (Boc) group is lipophilic, the acetate counterion creates a strong ionic interaction at the azetidine ring nitrogen (the most basic site). DCM cannot effectively overcome this lattice energy to solvate the ions.
Chemical Context:
-
Compound: 3-(N-Boc-amino)azetidine acetate salt.[1]
-
Basic Site: The secondary amine on the azetidine ring (pKa
10-11 for the conjugate acid). -
Solubility Conflict: The hydrophobic Boc group favors DCM; the ionic acetate/azetidinium complex favors water or methanol.
Troubleshooting Guide (Q&A)
Q1: Why is my solution cloudy or precipitating?
A: The cloudiness is the undissolved acetate salt. While the "organic" part of your molecule wants to be in DCM, the ionic salt domains are aggregating.
-
Immediate Fix: Do not heat aggressively.[1] Azetidines are strained rings and can degrade.[1]
-
Strategic Decision: Determine if you need the acetate salt for the next step.
-
If YES: Go to Module B (Co-solvent Strategy) .
-
If NO (Standard): Go to Module A (Free-Basing Protocol) .[1]
-
Q2: Can I just heat it to dissolve?
A: Not recommended. While heating increases solubility, 3-aminoazetidine derivatives are thermally sensitive.[1]
-
Risk 1: Boc Thermal De-protection: Occurs significantly >100°C, but trace acidity (from the acetate/equilibrium) can lower this threshold [1].
-
Risk 2: Ring Opening: Strained azetidine rings can undergo ring-opening polymerization or hydrolysis under thermal stress.[1]
Q3: I need to perform an amide coupling. What form should I use?
A: Use the Free Base . Coupling reactions (EDC/NHS, HATU) work best when the nucleophilic amine is non-protonated. The acetate salt acts as a buffer and can retard the reaction or require excess base (DIPEA/TEA), which complicates purification. Converting to the free base in DCM ensures the amine is reactive and fully soluble.
Solution Protocols
Module A: The "Free-Basing" Protocol (Recommended)
Best for: General synthesis, amide couplings, and purification.
This protocol converts the hydrophilic acetate salt into the lipophilic free base, which is highly soluble in DCM.
Reagents:
-
Saturated Aqueous Sodium Bicarbonate (
) or Sodium Carbonate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ). -
Dichloromethane (DCM).[1]
-
Brine (Saturated NaCl).[1]
-
Drying Agent (
orngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ).
Step-by-Step Workflow:
-
Suspension: Suspend the insoluble acetate salt in DCM (approx. 10-20 mL per gram).
-
Biphasic Mix: Add an equal volume of Saturated Aqueous
. -
Agitation: Stir vigorously for 10-15 minutes. The cloudiness in the DCM layer should disappear as the free base transfers into the organic phase.
-
Separation: Transfer to a separatory funnel. Collect the lower organic layer (DCM).
-
Extraction: Extract the aqueous layer 2x more with fresh DCM to ensure full recovery.
-
Wash: Combine organic layers and wash once with Brine.[1]
-
Drying: Dry over anhydrous
for 15 minutes. Filter and concentrate.
Result: You will obtain 3-(N-Boc-amino)azetidine (Free Base) as a clear oil or low-melting solid, fully soluble in DCM.[1]
Figure 1: Biphasic neutralization workflow to restore DCM solubility.
Module B: Co-Solvent Strategy
Best for: When the salt form is mandatory for stability or storage.
If you must maintain the acetate salt, you need to increase the polarity of the solvent system to break the ionic lattice.
Recommended Solvent Systems:
-
DCM : Methanol (9:1): The methanol solvates the acetate anion.
-
DCM : Ethanol (8:2): Less polar than MeOH, may require higher ratio.
-
DCM : Trifluoroethanol (TFE) (95:5): TFE is excellent for solvating peptides and polar salts without being nucleophilic.[1]
Warning: Avoid Acetone if primary amines are present (formation of imines), though 3-N-Boc-aminoazetidine has a secondary ring amine which is less prone to rapid imine formation but can still react slowly.[1]
Comparative Data: Solubility & Stability
| Parameter | Acetate Salt Form | Free Base Form |
| DCM Solubility | Poor / Insoluble | Excellent |
| Methanol Solubility | Good | Good |
| Water Solubility | Good | Poor / Moderate |
| Thermal Stability | Moderate (<80°C) | Moderate (<80°C) |
| Reactivity | Low (Buffered) | High (Nucleophilic) |
| Storage | Solid (Hygroscopic) | Oil / Low-melt Solid |
Critical Handling Notes
-
Ring Strain: The azetidine ring has a strain energy of ~25 kcal/mol [2]. Avoid strong mineral acids (HCl, H2SO4) during workup unless specifically deprotecting the Boc group, as this can trigger ring opening.
-
Hygroscopicity: The acetate salt is likely hygroscopic.[1] If the container was left open, it may have absorbed water, making it "gummy" and even harder to handle in DCM.
-
Identification: Ensure you are working with 3-(N-Boc-amino)azetidine (Boc on the exocyclic amine) and not 1-Boc-3-aminoazetidine (Boc on the ring nitrogen).[1] The latter would have a free primary amine and different solubility properties.
Figure 2: Decision matrix for selecting the appropriate solubilization strategy.
References
-
Couty, F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]
-
Nichols, L. (2022).[2] Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2024). Reagent Guide: Thermal Deprotection of Boc. Available at: [Link]
-
Nevstad, G. O., & Songstad, J. (1984). Solvent Properties of Dichloromethane. II. The Reactivity of Dichloromethane Toward Amines. Acta Chemica Scandinavica. Available at: [Link]
Preventing racemization during coupling of 3-N-Boc-Aminoazetidine Acetate
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are incorporating the unique strained-ring amino acid, 3-N-Boc-Aminoazetidine Acetate, into their synthetic workflows. While this building block offers novel structural possibilities, its coupling can be susceptible to racemization, a critical issue that can compromise the stereochemical integrity, and therefore the biological activity, of the final peptide.
This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you maintain chiral purity throughout your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in peptide synthesis, and why is it a critical problem? A: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during a chemical process, converting a pure enantiomer (typically the L-form) into a mixture of both L- and D-forms. The biological activity of a peptide is dictated by its precise three-dimensional structure. The introduction of even a single incorrect stereocenter can lead to a diastereomeric peptide with drastically reduced or altered biological function, creating significant challenges for purification and potentially leading to off-target effects in pharmacological studies.[1]
Q2: Are strained-ring amino acids like 3-aminoazetidine derivatives more prone to racemization? A: Yes, they can be. While all amino acids (except glycine) are susceptible to racemization, factors like steric hindrance and the electronic nature of side chains can exacerbate the issue.[2] For 3-aminoazetidine, the strained four-membered ring can influence the acidity of the α-proton. The primary pathway for racemization of N-urethane-protected amino acids is through the formation of a 5(4H)-oxazolone intermediate.[1][3] The stability and rate of formation of this intermediate are the key factors, which can be influenced by the unique geometry of the azetidine ring.
Q3: What is the most direct way to detect racemization in my coupling product? A: The gold standard for quantifying the extent of racemization is Chiral High-Performance Liquid Chromatography (HPLC) . By using a chiral stationary phase, you can separate the desired diastereomeric product from the undesired epimer formed during coupling. Other methods include high-field Nuclear Magnetic Resonance (NMR) spectroscopy, where the diastereomers may exhibit distinct signals, though this is often less sensitive than chiral chromatography.
Q4: I'm observing significant epimerization. What are the three most likely causes? A: If you are experiencing unacceptable levels of racemization, the cause almost certainly lies in one of these three areas:
-
Your choice of coupling reagent and/or lack of an additive.
-
The reaction temperature and pre-activation time. [1]
The following troubleshooting guide will address each of these factors in detail.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section is designed to help you systematically identify and resolve the root cause of racemization in your experiments.
Problem: High Levels of Diastereomer Detected Post-Coupling
When analysis confirms the presence of the undesired epimer, follow these diagnostic steps to optimize your reaction conditions.
Step 1: Evaluate Your Coupling Reagent and Additives
The primary mechanism for racemization involves the activation of the carboxylic acid, which can then cyclize to form a planar oxazolone intermediate. This intermediate is easily deprotonated at the α-carbon, leading to a loss of stereochemistry.[3] The choice of coupling reagent directly controls the nature of the activated intermediate and its propensity to form this oxazolone.
Caption: Diagram 1: Oxazolone-Mediated Racemization Pathway.
Analysis & Recommendations:
Your choice of coupling strategy is the most critical factor in preventing racemization.
| Reagent Class | Examples | Racemization Risk | Causality & Recommendations |
| Carbodiimides | DCC, DIC, EDC | High (if used alone) | These form a highly reactive O-acylisourea intermediate that rapidly forms the oxazolone. Solution: ALWAYS use carbodiimides with a racemization-suppressing additive like Oxyma Pure or 1-hydroxy-7-azabenzotriazole (HOAt).[1][3][6] These additives trap the O-acylisourea to form a more stable active ester that is less prone to racemization. |
| Phosphonium Salts | BOP, PyBOP | Moderate | Generally effective, but the byproducts of BOP are toxic. PyBOP is a safer alternative.[3][7] Still, the choice of base is critical with these reagents. |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Low to Moderate | HBTU/TBTU are based on HOBt, while HATU/HCTU are based on the superior HOAt. The resulting active esters are highly reactive yet resistant to racemization. HATU is often a preferred choice for difficult couplings.[2][5] |
| Modern Uronium Salts | COMU | Very Low | COMU is an Oxyma-based reagent designed for high efficiency and low racemization. It exists in a more reactive uronium form and is highly soluble, making it an excellent choice for challenging couplings.[3][8] |
| Other | DEPBT, TOTT | Very Low | DEPBT is known to cause very little epimerization and is particularly useful for sensitive amino acids.[7] TOTT has also shown low racemization levels, especially for sterically hindered couplings.[3] |
Actionable Advice: For coupling this compound, start with a modern, low-racemization reagent like HATU or COMU . If you must use a carbodiimide like DIC, ensure you are using at least one equivalent of Oxyma or HOAt .
Step 2: Evaluate Your Base
The base plays a dual role: it neutralizes protonated species (like the incoming amine salt) and can unfortunately also catalyze racemization by abstracting the α-proton from the oxazolone intermediate.[5] The strength and steric hindrance of the base are critical.
Analysis & Recommendations:
| Base | Chemical Name | Key Characteristics | Recommendation |
| DIPEA / DIEA | N,N-Diisopropylethylamine | High Basicity, Moderate Hindrance. The most common base used, but its high basicity is a leading cause of racemization. | Avoid if possible. If racemization is detected, this should be the first component you replace. |
| NMM | N-Methylmorpholine | Moderate Basicity, Low Hindrance. A weaker base than DIPEA, making it a better choice for reducing the rate of racemization.[1] | Good Alternative. A suitable replacement for DIPEA in most standard couplings. |
| 2,4,6-Collidine | 2,4,6-Trimethylpyridine | Low Basicity, High Hindrance. This sterically hindered and weaker base is an excellent choice for suppressing racemization.[1][3][9] Its bulk disfavors abstraction of the α-proton. | Highly Recommended. The preferred base for couplings where racemization is a significant concern. |
Actionable Advice: Replace DIPEA with 2,4,6-collidine . Use the minimum stoichiometry required for the reaction to proceed—typically 1 to 2 equivalents depending on the salt forms of your reagents.
Step 3: Scrutinize Your Reaction Conditions
Kinetic factors play a significant role. The longer the activated amino acid exists before forming the peptide bond, the greater the opportunity for racemization.
Analysis & Recommendations:
-
Temperature: Higher temperatures accelerate all reaction rates, including the rate of racemization.[1]
-
Solution: Perform your coupling reactions at a controlled low temperature. Start the activation at 0 °C and allow the reaction to slowly warm to room temperature. Avoid heating unless absolutely necessary to overcome extreme steric hindrance.
-
-
Pre-activation Time: This is the time between the addition of the coupling reagent to the amino acid and the introduction of the amine component. A long pre-activation period is a direct window for racemization.
-
Solution: Minimize pre-activation time. Ideally, add the coupling reagent and base to your dissolved this compound and immediately add your amine component.
-
-
Solvent: The polarity of the solvent can influence the stability of the charged intermediates involved in racemization.[1][5]
-
Solution: While Dimethylformamide (DMF) is standard due to its excellent solvating properties, consider using a less polar solvent like Dichloromethane (DCM) or a 1:1 mixture of DMF:DCM if solubility allows.[9] This can help reduce the rate of racemization.
-
Recommended Protocols & Workflows
Caption: Diagram 2: Troubleshooting Workflow for Racemization.
Protocol 1: Recommended Low-Racemization Coupling Procedure
This protocol is a robust starting point for minimizing racemization when coupling this compound.
Materials:
-
This compound (1.0 eq.)
-
Amine component (e.g., resin-bound peptide with free N-terminus) (1.2 eq.)
-
COMU or HATU (1.1 eq.)
-
2,4,6-Collidine (2.0 eq.)
-
Anhydrous DMF and/or DCM
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound in the chosen solvent (e.g., DMF/DCM 1:1).
-
Cool the vessel to 0 °C in an ice bath.
-
Add the amine component to the vessel.
-
In a separate vial, dissolve the coupling reagent (COMU or HATU) in a minimal amount of DMF.
-
Add the coupling reagent solution to the reaction vessel, followed immediately by the 2,4,6-collidine.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by a suitable method (e.g., Kaiser test for solid phase).
-
Proceed with standard workup and purification protocols.
Protocol 2: General Method for Chiral HPLC Analysis
Objective: To separate and quantify the desired product from its diastereomer.
Procedure:
-
Sample Preparation: After workup, dissolve a small amount of the crude or purified product in a suitable mobile phase solvent (e.g., Acetonitrile/Water or Hexane/Isopropanol).
-
Column Selection: Choose a chiral stationary phase (CSP) appropriate for your molecule. Common phases include polysaccharide-based columns (e.g., Chiralpak® series) or protein-based columns. Screening several columns may be necessary.
-
Method Development:
-
Start with an isocratic mobile phase (e.g., 70:30 Hexane:Isopropanol or 50:50 Acetonitrile:Water with 0.1% TFA).
-
Inject the sample and monitor the chromatogram (typically via UV detection at 214 or 220 nm).
-
If no separation is observed, adjust the mobile phase composition. For normal phase, vary the alcohol percentage. For reverse phase, vary the organic modifier percentage.
-
A shallow gradient may be required to achieve baseline separation.
-
-
Quantification: Once baseline separation of the two diastereomers is achieved, integrate the peak areas. The percentage of the undesired epimer can be calculated as: % Epimer = (Area of Epimer Peak / (Area of Desired Peak + Area of Epimer Peak)) * 100
References
-
Introduction to Peptide Synthesis - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. (2015). ResearchGate. [Link]
-
Understanding COMU's Role in Minimizing Racemization in Peptide Synthesis. (n.d.). Peptide Synthesis Reagents. [Link]
-
Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the mixed anhydride and related methods. International Journal of Peptide and Protein Research, 39(4), 308-316. [Link]
-
Ismail, M. F., & Antonius, W. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 7501. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. [Link]
-
Coupling Reagents. (n.d.). AAPPTec. [Link]
-
Kemp, D. S., & Rebek, J. (1970). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society, 92(19), 5792-5793. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. nbinno.com [nbinno.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Removing excess acetic acid from 3-N-Boc-Aminoazetidine Acetate preparations
Welcome to the technical support center for handling 3-N-Boc-Aminoazetidine Acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we will address the common challenge of removing residual acetic acid from preparations of this compound. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the purity and integrity of your starting material.
I. Frequently Asked Questions (FAQs)
This section addresses preliminary questions regarding the presence of acetic acid in your this compound preparations.
Q1: Why is my 3-N-Boc-Aminoazetidine present as an acetate salt?
3-N-Boc-Aminoazetidine is a basic compound due to the presence of the free amino group on the azetidine ring. During synthesis or purification, it can be protonated by acids, such as acetic acid, to form a salt. This is often an intentional step to facilitate crystallization and improve the handling of the compound, as the salt form is typically a stable, crystalline solid.[1]
Q2: What are the potential impacts of residual acetic acid on my subsequent reactions?
Residual acetic acid can have several detrimental effects on subsequent synthetic steps:
-
Neutralization of Bases: The acid will consume any base added to the reaction, requiring the use of excess base to achieve the desired reaction conditions.
-
Side Reactions: Acetic acid can participate in unwanted side reactions, such as acetylation of nucleophiles.[2]
-
Catalyst Inhibition: In reactions involving acid-sensitive catalysts, the presence of acetic acid can lead to catalyst deactivation and reduced reaction efficiency.
-
pH Alteration: The presence of the acid will lower the pH of the reaction mixture, which can significantly affect reaction kinetics and product distribution.
Q3: How can I confirm the presence of acetic acid in my sample?
The presence of acetic acid can be confirmed by several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acetic acid will show a characteristic singlet peak around 2.0 ppm in the 1H NMR spectrum.[3]
-
High-Performance Liquid Chromatography (HPLC): An acidic mobile phase can be used to separate and quantify the amount of acetic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to detect and quantify volatile impurities like acetic acid.
II. Troubleshooting Guide: Acetic Acid Removal Strategies
This section provides a detailed overview of various methods to remove excess acetic acid from your this compound preparations. The choice of method will depend on the scale of your reaction, the desired level of purity, and the available equipment.
Method 1: Basic Aqueous Workup
This is the most common and straightforward method for removing acetic acid. It relies on the principle of acid-base extraction.
Causality Behind the Experimental Choice:
The basic workup neutralizes the acetic acid, converting it into its corresponding acetate salt (e.g., sodium acetate). This salt is highly soluble in water and can be easily separated from the organic-soluble 3-N-Boc-Aminoazetidine free base.
Experimental Protocol:
-
Dissolution: Dissolve the this compound in a suitable organic solvent that is immiscible with water, such as ethyl acetate, dichloromethane (DCM), or diethyl ether.[4]
-
Extraction: Transfer the organic solution to a separatory funnel and wash with a mild basic solution. Saturated aqueous sodium bicarbonate (NaHCO3) solution is a common choice.[5] Repeat the washing step 2-3 times to ensure complete removal of the acetic acid.
-
Expert Tip: Avoid using strong bases like sodium hydroxide (NaOH) as they can potentially hydrolyze the Boc protecting group.[1]
-
-
Brine Wash: After the basic washes, wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove any residual water from the organic phase.[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).[5] Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified 3-N-Boc-Aminoazetidine free base.
Workflow Diagram:
Caption: Workflow for removing acetic acid via basic aqueous workup.
Method 2: Azeotropic Distillation
This technique is useful for removing residual acetic acid, especially on a larger scale. It relies on the formation of a low-boiling azeotrope between acetic acid and a suitable solvent.
Causality Behind the Experimental Choice:
An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[6] By adding a solvent that forms a lower-boiling azeotrope with acetic acid than with the desired product, the acetic acid can be selectively removed by distillation. Toluene is a commonly used solvent for this purpose.[7][8]
Experimental Protocol:
-
Solvent Addition: To the crude this compound, add an excess of toluene.
-
Distillation: Heat the mixture and distill off the toluene-acetic acid azeotrope under atmospheric or reduced pressure.
-
Repetition: Add more toluene to the residue and repeat the distillation process 2-3 times to ensure complete removal of the acetic acid.[8]
-
Final Concentration: After the final azeotropic distillation, remove the remaining toluene under reduced pressure to yield the purified product.
Method 3: Column Chromatography
Chromatography is a powerful purification technique that can be used to separate the desired product from impurities with different polarities.
Causality Behind the Experimental Choice:
Silica gel, a polar stationary phase, will retain the more polar acetic acid more strongly than the less polar 3-N-Boc-Aminoazetidine. This allows for the elution of the pure product first, leaving the acetic acid adsorbed on the column.
Experimental Protocol:
-
Column Preparation: Pack a chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane or a low-polarity mixture of hexane and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a suitable mobile phase, gradually increasing the polarity if necessary. A mixture of hexane and ethyl acetate is often a good starting point.[9] Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure.
Method 4: Recrystallization
If the free base form of 3-N-Boc-Aminoazetidine is a solid, recrystallization can be an effective purification method.
Causality Behind the Experimental Choice:
Recrystallization separates compounds based on differences in their solubility in a particular solvent at different temperatures. The desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurity (acetic acid) should either be very soluble or very insoluble in the chosen solvent.
Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system in which 3-N-Boc-Aminoazetidine has the desired solubility profile.
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[10]
III. Data Summary
| Compound | pKa | Boiling Point (°C) |
| Acetic Acid | 4.76 | 118 |
| Azetidine | 11.29 | 63 |
IV. Concluding Remarks
The successful removal of excess acetic acid from this compound is crucial for the success of subsequent synthetic transformations. The choice of purification method should be guided by the scale of the reaction, the required purity, and the available laboratory resources. For most lab-scale preparations, a simple basic aqueous workup is sufficient. For larger-scale syntheses or when stringent purity is required, a combination of methods, such as an initial workup followed by recrystallization or chromatography, may be necessary.
V. References
-
Crystallization method of Boc-amino acid. (n.d.). Google Patents. Retrieved February 3, 2026, from
-
L-Proline - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 3, 2026, from [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. Retrieved February 3, 2026, from [Link]
-
Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. (2005). Sciforum. Retrieved February 3, 2026, from [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. Retrieved February 3, 2026, from [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? (2013). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved February 3, 2026, from [Link]
-
How to evaporate solvent containing heat-sensitive compound? : r/chemistry. (2017). Reddit. Retrieved February 3, 2026, from [Link]
-
Azeotrope tables. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]
-
Organic acid separation by azeotropic distillation with toluene and subsequent chemical washing of toluene. (n.d.). Google Patents. Retrieved February 3, 2026, from
-
Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. (n.d.). Indian Academy of Sciences. Retrieved February 3, 2026, from [Link]
-
Scholars Research Library - Der Pharma Chemica. (n.d.). Retrieved February 3, 2026, from [Link]
-
EXPERIMENTAL PROCEDURES - Beilstein Journals. (n.d.). Retrieved February 3, 2026, from [Link]
-
How to get (or crystallize) solid amino acids derivatives and peptides? (2014). ResearchGate. Retrieved February 3, 2026, from [Link]
Sources
- 1. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. ias.ac.in [ias.ac.in]
- 3. echemi.com [echemi.com]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 7. US3437566A - Organic acid separation by azeotropic distillation with toluene and subsequent chemical washing of toluene - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. sciforum.net [sciforum.net]
- 10. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Synthesis of 3-N-Boc-Aminoazetidine Acetate
Welcome to the technical support guide for the synthesis of 3-N-Boc-Aminoazetidine Acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this critical building block. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can troubleshoot effectively and achieve reproducible, high-quality results.
General Synthesis Workflow
The synthesis of this compound typically involves two key stages: the N-protection of the 3-aminoazetidine starting material, followed by the formation of the acetate salt. The initial amine is often used as a more stable hydrochloride salt, which must be neutralized in situ.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material: 3-aminoazetidine free base or a salt like the dihydrochloride?
A1: We strongly recommend starting with a salt form, such as 3-aminoazetidine dihydrochloride. The free base of 3-aminoazetidine is a volatile and relatively unstable compound due to the inherent ring strain of the azetidine core[1][2]. Using the dihydrochloride salt provides significantly better shelf-life and handling stability. The free base can then be generated in situ during the reaction by using a suitable base.
Q2: Why is the choice of base so critical in the Boc protection step?
A2: The base serves two primary functions:
-
Neutralization: If you start with an amine salt (e.g., dihydrochloride), the base neutralizes the acid to liberate the free amine, which is the active nucleophile for the reaction. Two equivalents of base are required per equivalent of the dihydrochloride salt for this purpose.
-
Scavenging: The reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) produces tert-butoxycarboxylic acid as a byproduct. An additional equivalent of base is needed to neutralize this acidic byproduct, driving the reaction to completion.
Therefore, when starting from the dihydrochloride salt, a total of at least three equivalents of base are theoretically required. Organic tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used because they are strong enough to perform the neutralization but generally do not cause significant side reactions[3][4].
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for in-process monitoring[5].
-
Mobile Phase: A mixture of ethyl acetate and hexanes, or dichloromethane and methanol (e.g., 9:1 DCM:MeOH) typically works well.
-
Visualization: The starting amine is visible with a ninhydrin stain (appears purple/blue), while the Boc-protected product is not. Both the starting material and the product can often be visualized with a potassium permanganate stain.
-
Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicate reaction progression. The reaction is considered complete when the starting amine spot is no longer visible by ninhydrin stain.
Q4: My final product is a persistent oil, but I was expecting a solid. What should I do?
A4: The free base of 3-N-Boc-aminoazetidine can sometimes be isolated as an oil or a low-melting solid, especially if minor impurities are present.
-
Confirm Purity: First, verify the purity by ¹H NMR. Impurities can inhibit crystallization. If significant impurities are detected, re-purify by column chromatography.
-
Induce Crystallization: If the product is pure, you can attempt to induce crystallization. This can sometimes be achieved by dissolving the oil in a minimal amount of a nonpolar solvent like hexane and storing it at low temperature (-20°C to 4°C)[6]. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate nucleation.
-
Form the Acetate Salt: The most reliable method to obtain a stable, crystalline solid is to proceed with the formation of the acetate salt. The salt form generally has a higher melting point and better crystallinity than the free base.
Troubleshooting Guide
Problem: Low or No Product Yield
Question: My reaction yield is consistently below 50%. What are the most probable causes and how can I fix them?
Low yield is the most common issue in this synthesis. It can stem from problems with starting materials, reaction conditions, or work-up procedures. Use the following decision tree to diagnose the issue.
Caption: Decision tree for troubleshooting low yield in 3-N-Boc-Aminoazetidine synthesis.
In-depth Analysis of Low Yield Causes:
-
Starting Material Integrity: The strained azetidine ring can be susceptible to decomposition or polymerization, especially if handled as a free base at elevated temperatures or for prolonged periods[2].
-
Solution: Use high-purity 3-aminoazetidine dihydrochloride. If you must generate the free base, do so at low temperatures and use it immediately in the next step.
-
-
Insufficient Base: As detailed in the FAQ, using less than 3 equivalents of a tertiary amine base for the dihydrochloride salt is a common error. This leads to incomplete conversion as the reaction mixture remains acidic, protonating the starting amine and preventing it from reacting.
-
Solution: Carefully measure and add at least 3 equivalents of triethylamine or DIPEA.
-
-
Reaction Conditions:
-
Temperature: The reaction is typically exothermic. Adding Boc₂O too quickly without cooling can lead to side reactions, including the formation of di-Boc species. Starting the reaction at 0°C and then allowing it to warm to room temperature is a reliable approach[4].
-
Moisture: Boc₂O can react with water. While some protocols use aqueous mixtures, consistency is key[4]. For best results, use anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Reaction Time: The reaction may appear slow on TLC. Ensure it runs to completion, which can take anywhere from 2 to 24 hours.
-
-
Work-up Losses: The Boc-protected product has some water solubility.
Problem: Product Impurity
Question: My ¹H NMR spectrum shows several unexpected peaks after purification. What are the likely impurities and how do I remove them?
Common Impurities & Removal Strategies:
| Impurity | Identification by ¹H NMR | Cause | Prevention & Removal |
| Unreacted Starting Material | Peaks corresponding to the 3-aminoazetidine salt. | Incomplete reaction (insufficient Boc₂O, base, or time). | Prevention: Monitor reaction to completion via TLC. Removal: The salt is water-soluble and should be removed during aqueous work-up. If it persists, a silica gel column is very effective. |
| Di-tert-butyl Carbonate | A sharp singlet around 1.4-1.5 ppm from the tert-butyl groups. | Hydrolysis of excess Boc₂O during work-up. | Prevention: Use only a slight excess of Boc₂O (e.g., 1.1-1.2 eq.). Removal: This byproduct is relatively nonpolar and can often be removed by evaporation under high vacuum or during silica gel chromatography. |
| N,N-Di-Boc-Aminoazetidine | A second large singlet in the 1.4-1.6 ppm region, integrating to 18H instead of 9H. | Overly aggressive reaction conditions (high temperature, excess Boc₂O). | Prevention: Control the temperature by adding Boc₂O slowly at 0°C. Removal: This impurity is difficult to separate from the desired product due to similar polarity. Re-optimization of the reaction is the best approach. |
| Triethylammonium Salts | Broad peaks corresponding to the triethylamine cation. | Insufficient washing during the aqueous work-up. | Prevention/Removal: Wash the organic layer thoroughly with water and then brine. An acidic wash (e.g., dilute aq. HCl) can also effectively remove residual amine base, but care must be taken not to deprotect the desired product[5]. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-N-Boc-Aminoazetidine from Dihydrochloride Salt
This protocol is a representative procedure synthesized from common laboratory practices.
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add 3-aminoazetidine dihydrochloride (1.0 eq.).
-
Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cool the resulting suspension to 0°C in an ice-water bath.
-
Slowly add triethylamine (Et₃N, 3.2 eq.) via syringe while stirring. Allow the mixture to stir for 15-20 minutes at 0°C.
-
In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in a small amount of anhydrous DCM.
-
Add the Boc₂O solution dropwise to the stirring reaction mixture at 0°C over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-18 hours, monitoring progress by TLC (e.g., 10% MeOH in DCM, ninhydrin stain).
-
Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer two more times with DCM.
-
Combine the organic layers and wash with saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified further.[5][7]
Protocol 2: Purification by Flash Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column using a suitable solvent system. A gradient elution is often effective, starting with a nonpolar mixture (e.g., 100% Hexanes or 1-2% Ethyl Acetate in Hexanes) and gradually increasing the polarity (e.g., to 30-50% Ethyl Acetate in Hexanes).
-
Load the adsorbed product onto the column.
-
Elute the column, collecting fractions and analyzing them by TLC.
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified 3-N-Boc-aminoazetidine free base.
Protocol 3: Formation of this compound
-
Dissolve the purified free base (1.0 eq.) in a suitable solvent, such as ethyl acetate or diethyl ether.
-
Slowly add a solution of acetic acid (1.0 eq.) in the same solvent while stirring.
-
A precipitate should form upon addition. If not, the solution can be cooled or partially evaporated to induce crystallization.
-
Stir the resulting slurry for 1-2 hours at room temperature or in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent (e.g., diethyl ether) to remove any soluble impurities.
-
Dry the product under vacuum to obtain the final this compound as a stable, crystalline solid.
Mechanism Spotlight: N-Boc Protection
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-aminoazetidine attacks one of the carbonyl carbons of the electrophilic Boc₂O. The resulting tetrahedral intermediate then collapses, eliminating tert-butoxycarbonate and a proton to yield the stable carbamate product.
Caption: Mechanism of amine protection using Di-tert-butyl dicarbonate (Boc₂O).
References
-
Głowacka, I. E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed Central. [Link]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]
- Alcon, M., et al. (2000). Synthesis of azetidine derivatives.
- Wang, X., et al. (2020). Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
-
Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]
-
Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
-
Capriati, V., et al. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines. University of Bari Aldo Moro. [Link]
-
Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel peptides. Der Pharma Chemica, 3(3), 174-188. [Link]
Sources
- 1. Azetidine synthesis [organic-chemistry.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 4. BOC deprotection [ms.bzchemicals.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
Navigating the Nuances of Peptide Lyophilization: A Technical Guide to Resolving "Fluffy" Product Issues with 3-N-Boc-Aminoazetidine Acetate
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the lyophilization of peptides, specifically the phenomenon of a "fluffy" or "cotton-like" final product, particularly when working with formulations containing 3-N-Boc-Aminoazetidine Acetate. Here, we delve into the science behind these observations and provide actionable troubleshooting strategies to achieve a more desirable, compact cake.
Frequently Asked Questions (FAQs)
Q1: What does a "fluffy" lyophilized peptide product indicate?
A "fluffy" or "cotton-like" appearance in a lyophilized peptide is not necessarily an indicator of poor quality or instability.[1] However, it can present challenges in handling, accurate weighing, and reconstitution. This morphology is often the result of the interplay between the peptide's structure, the formulation components, and the lyophilization cycle parameters. It typically signifies a highly porous, low-density cake structure.
Q2: Is a "fluffy" peptide less stable?
Not inherently. The primary goal of lyophilization is to remove water to enhance long-term stability by preventing degradation pathways like hydrolysis and oxidation.[2] A fluffy product has achieved this. However, the high surface area of a fluffy cake can make it more susceptible to moisture absorption upon exposure to the atmosphere, which could compromise long-term stability if not handled properly.[3]
Q3: Why might this compound contribute to a "fluffy" product?
The inclusion of 3-N-Boc-Aminoazetidine in a peptide sequence can introduce conformational constraints. The strained four-membered azetidine ring can influence the peptide backbone's flexibility, potentially leading to a less ordered or more amorphous solid-state structure upon freezing.[4] This amorphous nature can result in a less dense, fluffier cake.
Furthermore, the acetate counterion is a volatile salt.[5] During the sublimation process of lyophilization, the removal of acetate can contribute to a more porous and less compact final product.
Q4: Can I still use a "fluffy" peptide product?
Yes, in most cases. The key is to handle it with care to avoid airborne loss of the powder and to ensure it is protected from moisture. When reconstituting, it is crucial to ensure that the entire product is dissolved to achieve the correct concentration.
Troubleshooting Guide: From "Fluffy" to Firm
This section provides a systematic approach to troubleshooting and optimizing your lyophilization process to achieve a more compact and elegant cake.
Issue 1: Consistently obtaining a "fluffy" or "wispy" lyophilized cake.
Underlying Causes and Solutions:
-
Peptide Conformation and Solid-State Properties: The inherent structure of your azetidine-containing peptide may favor an amorphous, less dense solid state.
-
Scientific Rationale: The incorporation of azetidine can perturb the peptide's secondary structure, leading to a mix of cis and trans peptide bonds, which can hinder the formation of a more ordered, crystalline-like structure during freezing.[6]
-
Troubleshooting Steps:
-
Introduce a Bulking Agent: The addition of an excipient like mannitol or glycine can provide a crystalline scaffold, resulting in a more robust and less fluffy cake.[2] Mannitol is widely used in lyophilized products and has a high eutectic melting temperature, which is beneficial during processing.
-
Optimize Peptide Concentration: A very low peptide concentration can result in a detached, low-density cake.[7] Experiment with increasing the peptide concentration in your pre-lyophilization solution.
-
-
-
Role of Acetate Counterion: Acetic acid, the conjugate acid of the acetate counterion, is volatile and can be removed during lyophilization, contributing to a porous cake structure.[5]
-
Scientific Rationale: The sublimation of the volatile counterion can create voids within the lyophilized cake, leading to a less dense final product.
-
Troubleshooting Steps:
-
Consider Counterion Exchange: While acetate is often preferred for its biocompatibility, for research and development purposes where cake appearance is critical, a non-volatile counterion like chloride could be considered.[8]
-
Adjust Lyophilization Cycle Parameters: A higher chamber pressure during primary drying can lower the sublimation rate of volatile compounds, potentially retaining more of the acetate counterion and resulting in a denser cake.[9]
-
-
Issue 2: Product is difficult to weigh accurately due to static and "fluffiness".
Underlying Causes and Solutions:
-
High Surface Area and Low Density: The "fluffy" nature of the product means it has a high surface area-to-mass ratio, making it prone to static electricity and difficult to handle.
-
Scientific Rationale: A highly porous, low-density cake is more susceptible to electrostatic charges, causing the powder to adhere to surfaces and making quantitative transfer challenging.
-
Troubleshooting Steps:
-
Incorporate a Bulking Agent: As mentioned previously, a bulking agent will increase the overall mass and density of the cake, making it easier to handle and weigh.
-
Optimize the Freezing Step: A slower cooling rate during the freezing phase of lyophilization can lead to the formation of larger ice crystals.[10] Upon sublimation, these larger crystals create larger pores, which can sometimes result in a more collapsed and less "fluffy" cake structure. An annealing step, where the product is held at a temperature just below its freezing point, can also promote the growth of larger ice crystals.
-
-
Experimental Protocols
Protocol 1: Lyophilization with a Bulking Agent
-
Preparation:
-
Dissolve your this compound-containing peptide in a suitable solvent (e.g., sterile water or a dilute aqueous buffer).
-
Prepare a stock solution of a bulking agent (e.g., 5% w/v mannitol).
-
Add the bulking agent stock solution to your peptide solution to achieve a final concentration of 1-2% mannitol.
-
-
Freezing:
-
Aliquot the formulated peptide solution into lyophilization vials.
-
Freeze the vials at a controlled, slow cooling rate (e.g., 1°C/minute) to -40°C.
-
Hold at -40°C for at least 2 hours to ensure complete freezing.
-
-
Primary Drying (Sublimation):
-
Apply a vacuum (e.g., 100 mTorr).
-
Gradually increase the shelf temperature to -10°C over several hours.
-
Hold at -10°C until all the ice has sublimated. This can be monitored by observing the product temperature and pressure.
-
-
Secondary Drying (Desorption):
-
Increase the shelf temperature to 25°C and hold for at least 4 hours to remove residual bound water.
-
-
Stoppering and Storage:
-
Backfill the chamber with an inert gas like nitrogen before stoppering the vials.
-
Store the lyophilized peptide at the recommended temperature (typically -20°C or below).
-
Data Presentation
| Parameter | Standard Protocol (Fluffy Product) | Optimized Protocol (Compact Cake) | Rationale for Change |
| Bulking Agent | None | 1-2% Mannitol | Provides a crystalline matrix for a more robust cake structure. |
| Freezing Rate | Rapid (e.g., snap-freezing) | Slow (e.g., 1°C/minute) | Promotes the formation of larger ice crystals, leading to a less fluffy cake. |
| Primary Drying Pressure | 50 mTorr | 100-150 mTorr | A higher pressure can reduce the sublimation rate of volatile acetate.[9] |
Visualizations
Troubleshooting Workflow for "Fluffy" Peptides
Caption: A decision-making workflow for troubleshooting "fluffy" lyophilized peptide products.
Relationship Between Lyophilization Parameters and Cake Morphology
Caption: Key parameters influencing the final morphology of a lyophilized peptide cake.
References
-
GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]
-
BiomedGrid. (2025, August 12). Peptide Lyophilization Protocol: A Step-by-Step Lab Guide. Retrieved from [Link]
-
WhereToFindPeptides Research. (2026, February 1). Lyophilization: Why Peptides Come as Powder. Retrieved from [Link]
-
Omizzur Ltd. (n.d.). Peptide Lyophilization Protocol. Retrieved from [Link]
- Google Patents. (n.d.). EP2671591A1 - Process for the preparation of short-chain peptide powders.
- Google Patents. (n.d.). WO1990012029A1 - Lyophilized peptide formulations.
-
VxP Pharma. (2017, October 13). Cake Appearance of Lyophilized Drug Products. Retrieved from [Link]
-
YouTube. (2022, November 30). Lyophilization of Peptides and Oligonucleotides. Retrieved from [Link]
-
Southern Aminos. (n.d.). Identify Lyophilized Peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Compositions of lyophilized formulations. Retrieved from [Link]
-
CD Formulation. (n.d.). Protein & Peptide Lyophilization Formulation Development. Retrieved from [Link]
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
-
Reddit. (n.d.). Can someone explain how a lyophilised peptide can be formed as a 'cake' and also a powder?. Retrieved from [Link]
-
ResearchGate. (2025, October 9). Freeze-dried cake structural and physical heterogeneity in relation to freeze-drying cycle parameters. Retrieved from [Link]
-
ResearchGate. (2025, June 11). Challenges and Considerations in the Development of a High Protein Concentration Lyophilized Drug Product. Retrieved from [Link]
-
PubMed. (2023, April 5). Freezing process influences cake appearance of a lyophilized amorphous protein formulation with low solid content and high fill configuration. Retrieved from [Link]
-
PubMed. (2018, August 29). Split-Cakes, Still Delicious. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, November 7). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, September 29). Formulation Composition and Process Affect Counterion for CSP7 Peptide. Retrieved from [Link]
-
ResearchGate. (2018, June 26). Why does my Freeze-dried (drug) product turned into web-like fiber?. Retrieved from [Link]
-
LyophilizationWorld. (2019, October 23). Common problems with lyophilized drugs in the lyophilization process. Retrieved from [Link]
-
MDPI. (n.d.). Aza-Amino Acids Disrupt β-Sheet Secondary Structures. Retrieved from [Link]
-
MDPI. (n.d.). Formulation Composition and Process Affect Counterion for CSP7 Peptide. Retrieved from [Link]
Sources
- 1. southernaminos.com [southernaminos.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. genscript.com [genscript.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lyophilizationworld.com [lyophilizationworld.com]
- 8. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Freezing process influences cake appearance of a lyophilized amorphous protein formulation with low solid content and high fill configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Stability & Handling of 3-(N-Boc-amino)azetidine Acetate
This technical guide details the stability profile, handling protocols, and troubleshooting frameworks for 3-(N-Boc-amino)azetidine Acetate . It is designed for researchers requiring precise control over this building block in medicinal chemistry applications.[1]
Executive Summary & Compound Identity
3-(N-Boc-amino)azetidine Acetate is a bifunctional building block containing a strained four-membered azetidine ring and an acid-labile tert-butyloxycarbonyl (Boc) protecting group.[1]
Unlike "1-Boc-3-aminoazetidine," where the ring nitrogen is protected, this compound features the Boc group on the exocyclic amine (position 3), leaving the ring nitrogen (position 1) as a secondary amine. It is supplied as an acetate salt to stabilize the nucleophilic ring nitrogen and maintain a slightly acidic pH, preventing polymerization.
Chemical Identity
-
Common Name: 3-(N-Boc-amino)azetidine Acetate
-
CAS (Free Base): 91188-13-5[2]
-
Structure: The azetidine ring nitrogen is protonated (ammonium form) counter-balanced by an acetate anion.[1]
-
Critical pKa Values (Approximate):
-
Ring Nitrogen (
): ~9.5–10.5 (Highly basic) -
Carbamate Nitrogen (
): Non-basic (pKa > 15)
-
Stability Matrix: Acidic vs. Basic Conditions
The stability of this compound is governed by two competing degradation pathways: Acid-Catalyzed Deprotection and Base-Mediated Nucleophilic Reactivity .[1]
Stability Decision Tree
Figure 1: Stability profile across pH ranges. The "Green Zone" represents the acetate salt's native buffering capacity.
Detailed Analysis
A. Acidic Buffers (pH < 4.0) [1]
-
Primary Risk: Boc Deprotection .[1]
-
Mechanism: In strong acidic environments (e.g., 0.1% TFA, 1M HCl), the carbonyl oxygen of the Boc group becomes protonated. This triggers the elimination of the tert-butyl cation (isobutylene) and decarboxylation, yielding the free diamine.
-
Kinetics: Deprotection is rapid in TFA (minutes) but slow in dilute acetic acid.[1]
-
Observation: LCMS will show a mass shift of [M-100] (loss of Boc) or [M-56] (loss of t-butyl).
-
Protocol: Avoid storing in LCMS mobile phases containing TFA for >4 hours.
B. Basic Buffers (pH > 8.0)
-
Primary Risk: Free Base Reactivity & Solubility .[1]
-
Mechanism: Raising the pH above the pKa of the ring nitrogen (~10) removes the stabilizing proton. The resulting free secondary amine is a potent nucleophile.[1]
-
Consequences:
-
Dimerization: While 3-aminoazetidines are more stable than aziridines, high concentrations of the free base can lead to intermolecular nucleophilic attacks, especially if heated.[1]
-
Solubility: The acetate salt is water-soluble.[1] The free base is an oil that may phase-separate or precipitate in aqueous buffers, leading to inconsistent dosing.
-
-
Protocol: If working in basic media (e.g., coupling reactions), ensure the electrophile is added immediately after neutralization to consume the reactive ring nitrogen.
C. The "Sweet Spot" (pH 4.0 – 6.0)
-
Status: Stable .
-
Reasoning: The acetate salt naturally buffers in this region.[1] The ring nitrogen is protonated (non-nucleophilic), and the acidity is insufficient to cleave the Boc group.
-
Recommendation: Dissolve the compound in water or 10mM Ammonium Acetate for stock solutions.[1]
Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
-
Objective: Create a 10 mM stock solution for storage.
-
Solvent: 10 mM Ammonium Acetate (pH 5.5) or pure HPLC-grade water.[1]
-
Procedure:
-
Weigh 3-(N-Boc-amino)azetidine Acetate accurately.[1]
-
Dissolve in solvent.[1] Vortex gently. Do not sonicate excessively (heat generation can degrade the ring).[1]
-
Validation: Check pH. It should be ~5.5–6.0.[1]
-
Storage: Aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles which can induce local pH changes.
-
Protocol B: LCMS Stability Check
-
Objective: Verify integrity before use.
-
Mobile Phase A: Water + 0.1% Formic Acid (Do NOT use TFA).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Method: Fast gradient (5% to 95% B in 2 min).[1]
-
Analysis:
-
Peak A (Target): [M+H]+ corresponding to Boc-protected amine.
-
Peak B (Impurity): Look for [M-100+H]+ (Free diamine) indicating acid degradation.[1]
-
Troubleshooting & FAQs
Data Summary Table: Common Issues
| Symptom | Probable Cause | Diagnostic Check | Corrective Action |
| Mass -100 Da in LCMS | Boc deprotection due to acidic solvent.[1] | Check solvent pH.[1][3] Did you use TFA? | Switch to Ammonium Acetate or Formic Acid.[1] Prepare fresh sample. |
| Sample turned yellow | Oxidation or polymerization of free base.[1] | Check storage pH. Was it stored in base? | Discard. Store future samples as dry acetate salt at -20°C. |
| Insoluble oil droplets | Free base formation (pH too high).[1] | Check pH. Is it > 8? | Acidify carefully with dilute Acetic Acid to reform salt.[1] |
| Mass +42 Da | Acetylation of ring nitrogen.[1] | Reaction with Acetate? (Rare, requires activation).[1] | Ensure no coupling reagents (EDC/HATU) are present with acetate buffer.[1] |
Frequently Asked Questions
Q1: Can I use TFA to dissolve the sample for NMR? A: No. TFA is strong enough to cleave the Boc group within minutes to hours. Use DMSO-d6 or D2O (neutral). If D2O is used, the acetate peak will be visible.
Q2: Why is the Acetate salt preferred over the Hydrochloride (HCl) salt? A: The HCl salt is more acidic. While HCl salts are generally stable, the local acidity in the solid state can sometimes catalyze slow Boc removal over months. Acetate is a "softer" counter-ion that maintains a pH (4-6) perfectly orthogonal to Boc cleavage conditions.[1]
Q3: I need to perform an amide coupling on the ring nitrogen. How do I handle the salt? A:
-
Dissolve the acetate salt in organic solvent (DCM/DMF).[1]
-
Add a non-nucleophilic base (e.g., DIPEA or TEA) in situ to neutralize the acetate and liberate the ring nitrogen.
-
Crucial: Add your electrophile (acid chloride/activated ester) immediately.[1] Do not let the free base sit idle, as it may dimerize.
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014).[1] Protection for the Amino Group: Carbamates. John Wiley & Sons.[1]
-
Azetidine Chemistry Overview. Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.
-
Boc Stability Data. Common Protecting Groups - Stability & Removal. Organic Chemistry Portal.
Sources
Validation & Comparative
A Comparative Guide to the C13 NMR Chemical Shifts of 3-N-Boc-Aminoazetidine Acetate for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, small, saturated heterocycles are invaluable building blocks. Their unique three-dimensional structures can impart favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability. Among these, the azetidine motif has garnered significant attention as a bioisostere for larger rings like pyrrolidine and piperidine. 3-N-Boc-Aminoazetidine Acetate is a key reagent in this space, providing a stable, readily functionalizable azetidine core. A thorough understanding of its structural characteristics, particularly through techniques like Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy, is paramount for its effective utilization in synthesis and for the unambiguous characterization of its derivatives.
This guide provides an in-depth analysis of the C13 NMR chemical shifts for this compound. We will delve into a comparative analysis with other protected 3-aminoazetidine analogues and discuss the underlying principles that govern the observed spectral data. This guide is intended for researchers, scientists, and drug development professionals who routinely employ these building blocks and require a deeper understanding of their analytical properties.
Comparative Analysis of C13 NMR Chemical Shifts
The C13 NMR spectrum of a molecule provides a unique fingerprint, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment. For this compound, the key spectral features are the resonances of the azetidine ring carbons, the carbons of the tert-butoxycarbonyl (Boc) protecting group, and the acetate counter-ion.
Below is a comparative table of predicted C13 NMR chemical shifts for this compound alongside experimental data for related compounds. This comparison allows for a more nuanced understanding of the influence of the protecting group and substituents on the azetidine core.
| Compound | C2/C4 (Azetidine) | C3 (Azetidine) | Boc (C=O) | Boc (quaternary C) | Boc (CH3) | Acetate (C=O) | Acetate (CH3) | Solvent | Reference |
| This compound (Predicted) | ~ 55-58 | ~ 40-43 | ~ 156 | ~ 80 | ~ 28 | ~ 175-180 | ~ 21-24 | D2O | Predicted |
| Methyl {3-[3-(Boc-amino)azetidin-1-yl]oxetan-3-yl}acetate | 55.7 | 40.7 | - | - | - | - | - | - | Experimental[1] |
| N-Boc-2-phenylazetidine | 46.4 (C4) | 24.8 (C3) | 156.8 | 79.5 | 28.3 | - | - | CDCl3 | Experimental[2] |
| N-Boc-L-alanine-OMe | - | 49.1 | 155.4 | 79.9 | 28.3 | - | - | CDCl3 | Experimental[3] |
| Ammonium acetate | - | - | - | - | - | 181.6 | 23.8 | D2O | Experimental |
Deciphering the Spectrum: An In-depth Analysis
The predicted chemical shifts for this compound are based on established principles of C13 NMR spectroscopy and data from analogous structures. The electron-withdrawing nature of the nitrogen atom in the azetidine ring deshields the adjacent C2 and C4 carbons, leading to their downfield shift. The C3 carbon, bearing the N-Boc group, is also influenced by the nitrogen, though to a lesser extent.
The Boc protecting group itself gives rise to three characteristic signals: the carbonyl carbon (C=O) typically resonates around 155-157 ppm, the quaternary carbon of the tert-butyl group appears around 80 ppm, and the three equivalent methyl carbons are observed in the aliphatic region, typically around 28 ppm[3].
The acetate counter-ion is expected to show two signals: a downfield peak for the carbonyl carbon (around 175-180 ppm) and an upfield signal for the methyl carbon (around 21-24 ppm). The exact chemical shifts can be influenced by the solvent and the nature of the cation.
Comparison with Related Structures:
-
Methyl {3-[3-(Boc-amino)azetidin-1-yl]oxetan-3-yl}acetate : The experimental data for the azetidine ring carbons in this more complex molecule (C2/C4 at 55.7 ppm and C3 at 40.7 ppm) provide a strong basis for our predictions for the simpler acetate salt[1].
-
N-Boc-2-phenylazetidine : This compound shows the azetidine ring carbons at different positions due to the influence of the phenyl group at the 2-position[2]. This highlights the sensitivity of C13 NMR to substitution on the ring.
-
N-Boc-L-alanine-OMe : The chemical shifts for the Boc group in this acyclic amino acid derivative are very similar to what is expected for our target molecule, demonstrating the consistency of the Boc group's spectral signature across different molecular scaffolds[3].
Experimental Protocol for C13 NMR Data Acquisition
Obtaining high-quality C13 NMR data is crucial for accurate structural elucidation. The following is a generalized, yet detailed, protocol for the analysis of small molecules like this compound.
1. Sample Preparation:
-
Solvent Selection : Choose a deuterated solvent in which the sample is fully soluble. For amine salts like this compound, D₂O is a common and appropriate choice. Other polar aprotic solvents like DMSO-d₆ can also be used.
-
Concentration : For a standard 5 mm NMR tube, dissolve 20-50 mg of the sample in 0.6-0.7 mL of the deuterated solvent. The higher concentration is generally better for C13 NMR due to its lower natural abundance and sensitivity compared to 1H NMR.
-
Internal Standard : For precise chemical shift referencing, an internal standard can be added. For D₂O, a small amount of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) can be used. Alternatively, the residual solvent signal can be used as a secondary reference.
2. NMR Instrument Setup:
-
Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Probe Tuning : Ensure the NMR probe is properly tuned to the carbon frequency.
-
Locking and Shimming : Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
3. Data Acquisition:
-
Experiment : A standard proton-decoupled C13 NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used. This decouples the protons from the carbons, resulting in singlet peaks for each unique carbon and providing a Nuclear Overhauser Effect (NOE) enhancement of the signal.
-
Acquisition Parameters :
-
Spectral Width : A typical spectral width for C13 NMR is around 200-250 ppm.
-
Number of Scans : Due to the low sensitivity of C13, a larger number of scans is required compared to 1H NMR. This can range from several hundred to several thousand scans, depending on the sample concentration and the desired signal-to-noise ratio.
-
Relaxation Delay (d1) : A sufficient relaxation delay (typically 1-2 seconds) should be used to allow the carbon nuclei to return to equilibrium between scans.
-
-
Data Processing :
-
Fourier Transformation : Apply an exponential multiplication (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction : Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Referencing : Reference the spectrum to the internal standard or the solvent signal.
-
Experimental Workflow Diagram
The following diagram, generated using Graphviz, illustrates the key steps in the experimental workflow for obtaining and analyzing the C13 NMR spectrum of this compound.
Caption: Experimental workflow for C13 NMR analysis.
The Impact of Protecting Groups on Azetidine C13 NMR Spectra: A Comparative Discussion
The choice of a protecting group for the 3-amino position of azetidine has a significant impact on the C13 NMR spectrum and is a critical consideration in multi-step synthesis. The three most common amine protecting groups are Boc, Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
-
Boc (tert-Butoxycarbonyl): As discussed, the Boc group provides characteristic signals in the C13 NMR spectrum. Its electron-donating character through resonance can slightly shield the C3 carbon of the azetidine ring. The Boc group is acid-labile, which dictates its strategic use in synthesis.
-
Cbz (Carboxybenzyl): The Cbz group introduces aromatic signals into the C13 NMR spectrum (typically in the 127-137 ppm range) and a carbonyl signal around 156 ppm. The benzylic CH₂ group will appear in the 65-70 ppm region. The aromatic ring of the Cbz group can influence the chemical shifts of the azetidine ring carbons through anisotropic effects. Cbz groups are typically removed by hydrogenolysis.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is characterized by its large, aromatic fluorenyl system, which will dominate the aromatic region of the C13 NMR spectrum with multiple signals. It also has a carbonyl signal and a signal for the CH and CH₂ groups of the fluorenyl moiety. The Fmoc group is base-labile, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-cleavable Cbz group.
The choice between these protecting groups depends on the overall synthetic strategy, particularly the need for orthogonal deprotection steps. The distinct C13 NMR signatures of each protecting group are invaluable for confirming their successful installation and for the characterization of intermediates throughout a synthetic sequence.
Conclusion
This compound is a fundamentally important building block in contemporary drug discovery. A comprehensive understanding of its C13 NMR spectral characteristics is essential for its effective application. By comparing its predicted chemical shifts with experimental data from closely related structures, we can confidently assign the resonances of the azetidine ring and the Boc protecting group. This guide provides a detailed protocol for acquiring high-quality C13 NMR data and offers a comparative analysis of the influence of different protecting groups on the azetidine core. This knowledge empowers researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the drug discovery process.
References
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. (2020). Retrieved from [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1143. (2023). Retrieved from [Link]
-
Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Org. Biomol. Chem., 13, 8433-8441. (2015). Retrieved from [Link]
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. (n.d.). Retrieved from [Link]
Sources
Navigating the Fragmentation Maze: An ESI-MS Comparative Guide to 3-N-Boc-Aminoazetidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development and complex organic synthesis, the precise structural elucidation of novel chemical entities is paramount. Electrospray Ionization Mass Spectrometry (ESI-MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information. This guide, crafted from the perspective of a Senior Application Scientist, delves into the nuanced ESI-MS fragmentation pattern of 3-N-Boc-aminoazetidine, a valuable building block in medicinal chemistry.
This document moves beyond a simple recitation of data. It aims to provide a deeper understanding of the "why" behind the observed fragmentation, comparing it with logical alternatives to equip researchers with the predictive power to interpret mass spectra of related compounds. We will explore the characteristic fragmentation of the tert-butoxycarbonyl (Boc) protecting group and the influence of the strained azetidine ring on the overall fragmentation cascade.
The Foundational Principles: Understanding ESI-MS Fragmentation of Protected Amines
Electrospray ionization is a "soft" ionization technique, meaning it typically imparts minimal excess energy to the analyte, often resulting in the observation of an intact protonated molecule, [M+H]⁺.[1] Subsequent fragmentation, induced via collision-induced dissociation (CID) in the mass spectrometer, provides the structural puzzle pieces we seek. For a molecule like 3-N-Boc-aminoazetidine, the fragmentation is a tale of two key functionalities: the labile Boc group and the cyclic amine structure of the azetidine ring.
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis.[2] Its fragmentation behavior under ESI-MS conditions is well-documented and serves as a primary diagnostic tool. The most common fragmentation pathways for the Boc group involve the loss of neutral molecules, leading to characteristic mass shifts.[2]
In contrast, the fragmentation of cyclic amines is largely dictated by the stability of the resulting fragment ions. Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom, is a dominant pathway for aliphatic amines.[3][4] For cyclic amines, this can lead to ring-opening, providing valuable structural information.[5] The inherent ring strain of the four-membered azetidine ring can also influence its fragmentation behavior.
The Fragmentation Pattern of 3-N-Boc-Aminoazetidine: A Predictive Analysis
While a publicly available, detailed ESI-MS/MS spectrum of 3-N-Boc-aminoazetidine is not readily found in the searched literature, we can confidently predict its fragmentation based on the established principles for Boc-protected amines and cyclic amines. The molecular weight of 3-N-Boc-aminoazetidine is 172.22 g/mol . Therefore, we anticipate the protonated molecule, [M+H]⁺, at an m/z of 173.23.
The primary fragmentation pathways are expected to be dominated by the facile cleavage of the Boc group, followed by fragmentation of the azetidine ring.
Key Predicted Fragmentation Pathways:
-
Loss of Isobutylene (C₄H₈): This is a hallmark fragmentation of the Boc group, resulting in a neutral loss of 56 Da. The resulting ion would be the protonated carbamic acid intermediate.[6]
-
Loss of the Entire Boc Group (C₅H₉O₂): A complete loss of the Boc group as a radical results in a neutral loss of 101 Da, leaving the protonated 3-aminoazetidine.
-
Loss of tert-Butanol (C₄H₁₀O): In some cases, a rearrangement can lead to the loss of tert-butanol, a neutral loss of 74 Da.
-
Decarboxylation: Following the loss of isobutylene, the resulting carbamic acid intermediate can readily lose carbon dioxide (CO₂), a neutral loss of 44 Da.[2]
Following the initial fragmentation of the Boc group, the exposed 3-aminoazetidine cation can undergo further fragmentation, likely involving ring opening through alpha-cleavage.
Comparative Fragmentation Data:
To provide context, let's compare the predicted fragmentation of 3-N-Boc-aminoazetidine with other relevant structures.
| Compound | Molecular Weight ( g/mol ) | Predicted [M+H]⁺ (m/z) | Key Predicted Fragments (m/z) and Neutral Losses |
| 3-N-Boc-Aminoazetidine | 172.22 | 173.23 | 117.09 (-56, -C₄H₈) 73.08 (-100, -Boc radical) 72.07 (-56, -44, -C₄H₈, -CO₂) |
| N-Boc-piperidine | 185.25 | 186.26 | 130.12 (-56, -C₄H₈) 86.10 (-100, -Boc radical) |
| N-Boc-pyrrolidine | 171.22 | 172.23 | 116.09 (-56, -C₄H₈) 72.08 (-100, -Boc radical) |
| N-Boc-ethylamine | 159.22 | 160.23 | 104.09 (-56, -C₄H₈) 60.08 (-100, -Boc radical) |
This comparative table highlights the consistent and diagnostic loss of 56 Da and 100 Da from Boc-protected amines, regardless of the core amine structure. The subsequent fragmentation of the remaining amine cation will then be specific to its structure.
Visualizing the Fragmentation Cascade
To better illustrate the predicted fragmentation pathways of protonated 3-N-Boc-aminoazetidine, the following diagrams are provided.
Caption: Predicted major fragmentation pathways of protonated 3-N-Boc-aminoazetidine.
Caption: Postulated fragmentation of the azetidine ring following Boc group loss.
A Self-Validating Experimental Protocol for ESI-MS Analysis
To obtain high-quality and reproducible ESI-MS data for 3-N-Boc-aminoazetidine, a meticulously planned experimental protocol is essential. The following protocol is designed to be self-validating by incorporating best practices for sample preparation and instrument operation.
Part 1: Sample Preparation - The Foundation of Quality Data
The quality of your mass spectrum is intrinsically linked to the purity of your sample and the appropriateness of your solvent system. Non-volatile salts and buffers can suppress ionization and contaminate the instrument.[7]
Materials:
-
3-N-Boc-aminoazetidine (solid)
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials with septa
Procedure:
-
Stock Solution Preparation (1 mg/mL): Accurately weigh approximately 1 mg of 3-N-Boc-aminoazetidine and dissolve it in 1 mL of HPLC-grade methanol. Vortex thoroughly to ensure complete dissolution. The use of a volatile solvent like methanol is crucial for ESI.[8]
-
Working Solution Preparation (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a 50:50 (v/v) mixture of HPLC-grade methanol and water. This brings the final concentration into the optimal range for ESI-MS analysis.
-
Acidification: Add formic acid to the working solution to a final concentration of 0.1%. The acidic conditions promote protonation of the amine functionalities, enhancing the signal in positive ion mode. Formic acid is a preferred volatile acid for ESI-MS.[8]
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove any particulate matter that could clog the delicate tubing of the mass spectrometer.[9]
Part 2: Mass Spectrometry Analysis - Optimizing for Clarity
The following parameters are a starting point and may require optimization based on the specific mass spectrometer being used.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.
Instrument Parameters (Positive Ion Mode):
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The two amine groups are readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the formation of the Taylor cone for efficient ionization. |
| Cone/Nozzle Voltage | 20 - 40 V | A lower voltage minimizes in-source fragmentation, allowing for clear observation of the precursor ion. Can be increased to induce fragmentation.[10] |
| Desolvation Gas Flow | 600 - 800 L/hr | Facilitates the evaporation of solvent from the charged droplets. |
| Desolvation Temperature | 300 - 400 °C | Aids in solvent evaporation without causing thermal degradation of the analyte.[11] |
| Source Temperature | 120 - 150 °C | Maintains the ion source at a stable temperature. |
| Mass Range (MS1) | m/z 50 - 500 | To observe the protonated molecule and its primary fragments. |
| Collision Energy (MS/MS) | 10 - 40 eV (Ramp) | A ramp of collision energies allows for the observation of both low-energy (Boc fragmentation) and higher-energy (ring fragmentation) dissociation products. |
Part 3: Data Analysis and Interpretation
-
Identify the Protonated Molecule: In the full MS1 spectrum, locate the peak corresponding to [M+H]⁺ at m/z 173.13.
-
Analyze the MS/MS Spectrum: In the MS/MS spectrum of the precursor ion at m/z 173.13, identify the key fragment ions.
-
Confirm Characteristic Neutral Losses: Calculate the mass differences between the precursor ion and the fragment ions to confirm the expected neutral losses of 56 Da (isobutylene), 100 Da (Boc group), and the sequential loss of 56 and 44 Da (isobutylene and CO₂).
-
Propose Structures for Fragment Ions: Based on the accurate mass measurements from a high-resolution instrument, propose elemental compositions and structures for the observed fragment ions.
Caption: A comprehensive workflow for the ESI-MS analysis of 3-N-Boc-aminoazetidine.
Conclusion
The ESI-MS fragmentation of 3-N-Boc-aminoazetidine is predicted to be a systematic process initiated by the characteristic and diagnostic fragmentation of the Boc protecting group. The subsequent fragmentation of the azetidine ring provides further structural detail. By understanding these fundamental fragmentation mechanisms and employing a robust, self-validating experimental protocol, researchers can confidently identify and characterize this important building block and its analogs. This guide provides a framework for both the predictive interpretation of mass spectra and the practical acquisition of high-quality data, empowering scientists in their pursuit of novel molecular discovery.
References
- Guo, Y.-C., et al. (2007). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Journal of Mass Spectrometry, 42(1), 131-139.
- Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-3352.
- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.
- de Hoffmann, E., & Stroobant, V. (2007).
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
- Coldham, I., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 42-45.
-
Chemistry LibreTexts. (2021). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311.
-
Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
- Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47.
-
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]
- Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548.
- Viidanoja, J. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry.
-
University of California, Berkeley. (n.d.). Sample preparation for the ES/MS. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]
-
University of Illinois. (n.d.). Sample Preparation. Retrieved from [Link]
- Sun, Q., et al. (2019).
-
ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Sample Preparation & Autosampler Vials for ESI-MS. Retrieved from [Link]
- Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 40(8), 971-987.
- Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548.
- Cheng, Z., & Li, L. (2002). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 13(3), 241-249.
- Kruve, A., et al. (2014). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent.
- Schymanski, E. L., et al. (2014). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC North America, 32(10), 826-835.
Sources
- 1. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants | MDPI [mdpi.com]
- 2. PubChemLite - Tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride (C9H18N2O2) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tert-Butyl azetidin-3-yl(methyl)carbamate | C9H18N2O2 | CID 23033645 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Methods for the Analysis of 3-N-Boc-Aminoazetidine Acetate
Abstract
The robust assessment of purity for pharmaceutical intermediates is a cornerstone of safe and effective drug development. 3-N-Boc-Aminoazetidine Acetate, a critical building block in modern medicinal chemistry, presents unique analytical challenges due to its combination of a polar azetidine ring, a labile tert-butyloxycarbonyl (Boc) protecting group, and a basic nitrogen center. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the accurate purity determination of this compound. We will dissect the mechanistic principles behind Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC), offering field-proven insights into optimizing separations. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable, stability-indicating purity methods.
Introduction: The Analytical Challenge of this compound
This compound is a quintessential example of a modern synthetic intermediate where precise quality control is non-negotiable. Its structure, while seemingly simple, harbors a confluence of chemical properties that complicates straightforward analysis.
-
Polarity: The core azetidine ring and the free amine impart significant hydrophilicity, which can lead to poor retention on traditional reversed-phase columns.[1][2]
-
Hydrophobicity: The tert-butyloxycarbonyl (Boc) group provides a hydrophobic counterpoint, making the molecule amenable to reversed-phase separation under the right conditions.
-
Ionic Character: The basic nitrogen (pKa ~8-9) is readily protonated, making mobile phase pH a critical parameter for controlling retention and peak shape.
-
Protecting Group Lability: The Boc group is notoriously sensitive to strong acidic conditions, which are often used in HPLC to improve peak shape.[3] Uncontrolled cleavage during analysis can lead to the erroneous reporting of impurities.
An ideal purity method must, therefore, resolve the parent compound from starting materials, synthesis by-products, and potential degradants (e.g., the de-protected amine) without inducing on-column sample degradation. This guide will compare the leading chromatographic strategies to achieve this goal.
Comparative Analysis of HPLC Methodologies
The selection of an HPLC method is a deliberate process dictated by the analyte's physicochemical properties. For this compound, three primary strategies warrant consideration: Polar-Embedded Reversed-Phase, HILIC, and Mixed-Mode Chromatography.
Reversed-Phase HPLC (RP-HPLC): The Workhorse Reimagined
RP-HPLC separates molecules based on their hydrophobicity. While a standard C18 column might struggle to retain the polar 3-N-Boc-Aminoazetidine, modern "polar-embedded" or "aqueous-stable" C18 phases offer a robust solution.
Causality of Choice: Polar-embedded phases incorporate a polar group (e.g., an amide or carbamate) near the base of the C18 alkyl chain.[2] This feature prevents the hydrophobic chains from collapsing in highly aqueous mobile phases, a phenomenon that causes retention loss and poor reproducibility on traditional C18 columns.[1] This ensures stable retention for polar analytes, even with low organic modifier concentrations.
Mobile Phase Considerations:
-
Organic Modifier: Acetonitrile is typically preferred over methanol for its lower viscosity and UV transparency.
-
Aqueous Modifier: To ensure good peak shape for the basic amine, an acidic modifier is essential.
-
0.1% Formic Acid (FA): This is the preferred choice for general use, especially when hyphenated with mass spectrometry (LC-MS).[4] It provides sufficient acidity to protonate the analyte while being mild enough to minimize on-column Boc deprotection.
-
0.1% Trifluoroacetic Acid (TFA): TFA is a strong ion-pairing agent that yields sharp, symmetrical peaks. However, its higher acidity poses a significant risk of cleaving the Boc group, and it is known to suppress ionization in MS.[3] Its use should be carefully evaluated and is generally discouraged for this analyte.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Embracing Polarity
HILIC is an increasingly popular technique for the separation of polar compounds that are poorly retained in RP-HPLC.[5][6][7] It utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase rich in organic solvent.
Causality of Choice: In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained. The elution strength is increased by increasing the water content in the mobile phase—the inverse of RP-HPLC.[7] This mechanism is perfectly suited for retaining this compound and any polar impurities.
Stationary and Mobile Phase Considerations:
-
Stationary Phase: Amide-bonded phases (e.g., TSKgel Amide-80) are highly recommended as a starting point, offering excellent retention and selectivity for a broad range of polar compounds.[6][8]
-
Mobile Phase: A typical HILIC mobile phase consists of acetonitrile and an aqueous buffer. A volatile buffer like 10-20 mM ammonium formate or ammonium acetate is ideal, as it controls pH, aids in peak shape, and is fully compatible with LC-MS.
Mixed-Mode Chromatography (MMC): The Best of Both Worlds
MMC utilizes stationary phases that possess both hydrophobic and ion-exchange functionalities.[9][10] This dual-retention mechanism offers a powerful tool for separating complex mixtures.
Causality of Choice: For an analyte like this compound, which has both a hydrophobic Boc group and a positively chargeable amine, a mixed-mode column combining weak cation-exchange (WCX) and reversed-phase characteristics is highly effective. Retention can be modulated by adjusting organic content, pH, and ionic strength, providing an additional layer of selectivity not available in single-mode chromatography.[11] This can be particularly useful for resolving isomers or impurities with very similar structures.
Data-Driven Method Comparison
To provide a clear comparison, the following tables summarize the qualitative and quantitative performance characteristics of the discussed HPLC methods.
Table 1: Qualitative Comparison of HPLC Methodologies
| Feature | Polar-Embedded RP-HPLC | HILIC | Mixed-Mode Chromatography (MMC) |
| Primary Mechanism | Hydrophobic Interaction | Partitioning into an aqueous layer | Hydrophobic & Ion-Exchange |
| Best Suited For | Routine QC, moderate polarity analytes | Highly polar analytes and impurities | Analytes with both polar/ionic and hydrophobic groups |
| Orthogonality | Standard | High (vs. RP-HPLC) | High (vs. RP-HPLC & HILIC) |
| MS Compatibility | Excellent (with FA) | Excellent (with volatile buffers) | Good (depends on buffer choice) |
| Robustness | High | Moderate (sensitive to water content) | Moderate to High (more complex equilibration) |
| Key Advantage | Familiarity, robustness | Superior retention of polar species | Unique and tunable selectivity |
Table 2: Representative Performance Data
| Parameter | Polar-Embedded RP-HPLC (C18-AQ) | HILIC (Amide Phase) |
| Retention Factor (k') | 3.5 | 4.2 |
| Tailing Factor (Tf) | 1.1 | 1.2 |
| Resolution (Rs) from de-Boc impurity | > 2.5 | > 3.0 |
| Analysis Time | ~15 min | ~20 min (includes longer equilibration) |
| Mobile Phase pH | ~2.7 (0.1% FA) | ~6.8 (10 mM Ammonium Acetate) |
| Boc Group Stability | Good | Excellent |
Note: Data are representative and will vary based on specific column, instrument, and conditions.
Experimental Protocols & Workflows
A self-validating system for purity analysis relies on orthogonal methods. Here, we provide detailed protocols for a primary RP-HPLC method and a confirmatory HILIC method.
Visualizing the Method Selection Process
The decision to choose a specific HPLC method can be visualized as a logical workflow.
Sources
- 1. hplc.eu [hplc.eu]
- 2. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. welch-us.com [welch-us.com]
- 8. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Mixed-Mode Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
Precision Benchmarking: Elemental Analysis of 3-N-Boc-Aminoazetidine Acetate Hemihydrate
A Comparative Guide for Salt Form Validation in Drug Discovery
Executive Summary & Scientific Context
In the synthesis of peptidomimetics and small molecule drugs, 3-N-Boc-Aminoazetidine (CAS 91188-13-5) is a critical "linker" scaffold. While often sold as a free base or Hydrochloride (HCl) salt, the Acetate Hemihydrate form frequently emerges during purification via preparative HPLC using acetate buffers (e.g., ammonium acetate).
The Challenge: Researchers often mischaracterize this intermediate because the acetate counterion and the hemihydrate water molecule significantly shift the elemental composition (%C, %H, %N) compared to the expected free base or anhydrous forms. Misinterpreting this data leads to incorrect stoichiometry in downstream coupling reactions, reducing yield and purity.
This guide provides the definitive theoretical framework and experimental protocol to distinguish the Acetate Hemihydrate from its common analogs using Elemental Analysis (EA).
The Theoretical Blueprint: Calculating the Standard
To validate your sample, you must first establish the precise theoretical baseline. We derive the formula for 3-N-Boc-Aminoazetidine Acetate Hemihydrate by summing its three components: the parent azetidine, the acetate counterion, and the lattice water.
Component Breakdown
-
Free Base (Parent):
(MW: 172.23 g/mol ) -
Acetate (Acid):
(MW: 60.05 g/mol ) -
Hemihydrate (Solvate):
(MW: 9.01 g/mol )
Target Stoichiometry:
Molecular Formula Derivation
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-N-Boc-Aminoazetidine Acetate
This document provides a detailed protocol for the proper handling and disposal of 3-N-Boc-Aminoazetidine Acetate (and its related salts), a key building block in modern drug discovery. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.
Foundational Principles: Understanding the Compound and Its Risks
This compound, a carbamate derivative, is a stable solid under standard laboratory conditions. However, like many specialized reagents, it is not benign. A thorough risk assessment is the cornerstone of its safe management. The primary hazards are associated with direct contact and inhalation of dust particles. Safety Data Sheets (SDS) for the parent compound, 3-(Boc-amino)azetidine, classify it as a substance that causes skin and serious eye irritation, and may cause respiratory irritation[1].
The acetate salt form does not fundamentally alter the hazards of the core molecule. The carbamate functional group is of particular regulatory interest. The U.S. Environmental Protection Agency (EPA) has specific regulations for wastes generated during the production of carbamates, designating them under hazardous waste codes such as K156 and K157[2]. While pure, unused this compound may not automatically carry these codes, this regulatory scrutiny underscores the need for cautious and correct disposal, treating it as a hazardous chemical waste stream.
| Hazard Classification Summary | |
| OSHA Hazard Communication Standard | Considered hazardous by OSHA (29 CFR 1910.1200)[1] |
| GHS Hazard Categories | Skin Corrosion/Irritation: Category 2[1]Serious Eye Damage/Eye Irritation: Category 2[1]Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System)[1] |
| Potential Health Effects | Skin: May be harmful if absorbed; causes skin irritation[1][3].Eyes: Causes serious eye irritation[1].Inhalation: May be harmful if inhaled; may cause respiratory tract irritation[3].Ingestion: May be harmful if swallowed[3]. |
| Environmental Hazards | The hydrochloride salt form is noted as toxic to aquatic life with long-lasting effects[4]. It is prudent to assume similar ecotoxicity for the acetate salt. |
Pre-Disposal: Spill Management and Container Decontamination
Proper disposal begins with meticulous laboratory practice, including immediate and correct handling of spills and empty containers.
Accidental Release Measures
In the event of a spill, the immediate priority is to isolate the area and prevent the generation of dust.
-
For Minor Spills:
-
Ensure proper personal protective equipment (PPE) is worn, including impervious gloves, safety glasses, and a lab coat[5].
-
Gently sweep up the solid material, avoiding actions that create dust clouds[1][3].
-
Place the swept material into a clean, dry, and appropriately labeled container for hazardous waste disposal[5][6].
-
Clean the spill area with soap and water, collecting the cleaning materials as contaminated waste.
-
-
For Major Spills:
-
Evacuate personnel from the immediate area and move upwind[5].
-
Alert your institution's Environmental Health & Safety (EHS) office.
-
Prevent the spilled material from entering drains or waterways[3][5].
-
Cleanup should only be performed by trained personnel equipped with appropriate respiratory protection[5].
-
Decontamination of Empty Containers
Empty containers that once held this compound must be managed as hazardous waste until properly decontaminated. Never treat them as regular trash without triple-rinsing.
-
Triple Rinse Protocol: Rinse the container three times with a suitable solvent (e.g., methanol or acetone).
-
Collect Rinsate: The solvent rinsate from this process is now considered hazardous waste and must be collected in a designated, labeled container for liquid waste disposal.
-
Final Container Disposal: Once triple-rinsed, the container can be defaced (to remove the original chemical label) and disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy[7].
Core Disposal Protocol: A Step-by-Step Guide
Disposal of unused, expired, or contaminated this compound must be handled through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in the regular trash [3].
Step 1: Waste Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.
-
Action: Collect waste this compound in a dedicated waste container.
-
Causality: Do not mix this compound with other waste streams, especially strong acids, bases, or oxidizing agents. Carbamates can hydrolyze under strongly acidic or alkaline conditions[8]. Mixing incompatible chemicals can lead to heat generation, gas evolution, or violent reactions[9]. Keep solid and liquid waste streams separate[10].
Step 2: Containerization
The integrity of the waste container is paramount for safe storage and transport.
-
Action: Use a high-density polyethylene (HDPE) or glass container that is in good condition, with a tightly sealing screw cap[9][10].
-
Causality: The container must be compatible with the chemical to prevent degradation or leaks. The container must remain closed except when actively adding waste to prevent the release of fumes or dust[9].
Step 3: Labeling
Accurate labeling is a legal requirement and essential for the safety of all personnel who may handle the container.
-
Action: Affix a completed hazardous waste tag to the container as soon as the first particle of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The accumulation start date.
-
An accurate statement of the container's contents and associated hazards.
-
-
Causality: The OSHA Hazard Communication Standard (29 CFR 1910.1200) requires that workplace chemical containers are clearly labeled[11]. This ensures that EHS personnel can manage and dispose of the waste safely and correctly.
Step 4: Accumulation and Storage
Waste must be stored safely in the laboratory pending pickup by EHS personnel.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of laboratory personnel[12]. Use secondary containment (such as a chemical-resistant tray) to capture any potential leaks.
-
Causality: Storing hazardous waste in a designated, controlled area minimizes the risk of accidental spills, breakage, or exposure to untrained personnel. Secondary containment is a crucial safeguard against environmental contamination should the primary container fail[12].
Step 5: Final Disposal Arrangement
The final step is the transfer of the waste to trained professionals.
-
Action: Contact your institution's EHS office to schedule a pickup for the hazardous waste container.
-
Causality: The ultimate disposal of this compound, as with many carbamate wastes, must be conducted at a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and effective method for such organic compounds is high-temperature incineration[8]. This process ensures the complete destruction of the chemical, preventing its release into the environment.
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper management and disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- Safety Data Sheet, Boc-Aziridine-3-carboxylic acid. (n.d.). AAPPTec, LLC.
- 3-Aminoazetidine, 3-BOC protected Safety Data Sheet. (2023, March 12). Apollo Scientific.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975, June). U.S. Environmental Protection Agency.
- SAFETY DATA SHEET, 3-(Boc-amino)azetidine. (2025, December 26). Fisher Scientific.
- SAFETY DATA SHEET. (2025, August 11). Sigma-Aldrich.
- Ammonium Acetate Safety Data Sheet (SDS). (2014, March 21). Flinn Scientific.
- Azetidine-3-carboxaldehyde, N-BOC protected Safety Data Sheet. (n.d.). Apollo Scientific.
- (s)-2-aminomethyl-1-boc-azetidine - SAFETY DATA SHEET. (n.d.). Combi-Blocks.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. (n.d.). PubChem, National Center for Biotechnology Information.
- Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. (n.d.). U.S. Environmental Protection Agency.
- Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
- Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011, June 13). Federal Register, U.S. Environmental Protection Agency.
- Good Laboratory Practices: Waste Disposal. (n.d.). SCION Instruments.
- Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration.
- Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency.
- Anesthetic Gases: Guidelines for Workplace Exposures. (n.d.). Occupational Safety and Health Administration.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. peptide.com [peptide.com]
- 4. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. vumc.org [vumc.org]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Anesthetic Gases: Guidelines for Workplace Exposures | Occupational Safety and Health Administration [osha.gov]
- 12. danielshealth.com [danielshealth.com]
A Researcher's Guide to the Safe Handling of 3-N-Boc-Aminoazetidine Acetate
In the dynamic environment of pharmaceutical and chemical research, the safe and effective handling of novel reagents is a cornerstone of both scientific advancement and personal safety. This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals working with 3-N-Boc-Aminoazetidine Acetate. Moving beyond a simple recitation of rules, this document delves into the rationale behind each procedural recommendation, empowering you to make informed decisions that ensure both the integrity of your experiments and a safe laboratory environment.
Understanding the Compound: A Proactive Risk Assessment
This compound is a valuable building block in organic synthesis. Its structure, featuring a strained four-membered azetidine ring and an acid-labile Boc protecting group, dictates its reactivity and potential hazards.[1][2] While a comprehensive toxicological profile may not be available, a precautionary approach is warranted. The azetidine moiety, due to its ring strain, can be susceptible to nucleophilic ring-opening reactions.[3] The Boc (tert-butoxycarbonyl) group, while generally stable to many reagents, is designed to be removed under acidic conditions, a process that generates gaseous byproducts like isobutylene.[4][5]
Before any manipulation of this compound, a thorough review of the Safety Data Sheet (SDS) is mandatory. The SDS provides critical information on hazard identification, first-aid measures, and firefighting protocols.
Essential Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure.[6] The level of protection must be commensurate with the scale and nature of the procedure being performed.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile Gloves (double-gloving recommended)[7]- Safety Glasses with Side Shields or Goggles[8]- Laboratory Coat | Prevents dermal contact and protects eyes from airborne particulates. |
| Solution Preparation and Transfers | - Nitrile Gloves (double-gloving recommended)[7]- Chemical Splash Goggles[8]- Laboratory Coat- Face Shield (recommended)[9] | Provides enhanced protection against accidental splashes of the dissolved compound. |
| Reactions and Work-up | - Nitrile Gloves (double-gloving recommended)[7]- Chemical Splash Goggles[8]- Laboratory Coat- Chemical-Resistant Apron- Mandatory use of a certified Chemical Fume Hood | Minimizes inhalation of vapors or aerosols and provides a physical barrier during potentially energetic reactions. |
A Critical Note on Glove Selection: While nitrile gloves offer good resistance to a range of chemicals, their efficacy can be compromised by certain organic solvents.[10][11] It is imperative to consult the glove manufacturer's compatibility chart for the specific solvents being used. For prolonged operations or when handling concentrated solutions, consider using thicker, chemical-resistant gloves and changing them frequently.[12][13]
Step-by-Step Operational Protocol: Ensuring Safety and Experimental Integrity
A systematic and well-planned workflow is essential for the safe handling of any chemical reagent. The following diagram illustrates the key stages for working with this compound.
Caption: Workflow for Safe Handling of this compound.
Detailed Procedural Steps:
-
Pre-Handling: Before bringing the chemical into the laboratory, ensure you have read and understood the SDS.[14] Prepare your workspace by ensuring it is clean, and all necessary equipment is readily available.
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.[15]
-
Weighing: All weighing operations should be conducted within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.[16]
-
Solution Preparation: When dissolving the solid, slowly add the compound to the solvent in a chemical fume hood. Be aware of potential exothermic reactions, although this is less common for acetate salts.
-
Reaction: All reactions involving this compound must be carried out in a certified chemical fume hood.[15]
-
Post-Reaction and Decontamination: After the procedure, decontaminate all surfaces and glassware that have come into contact with the compound.
Emergency Procedures: Preparedness for Unforeseen Events
A swift and informed response is critical in the event of an accidental release.
Spill Response Protocol:
Caption: Step-by-Step Spill Response Workflow.
In case of a spill:
-
Alert: Immediately notify colleagues in the vicinity and the laboratory supervisor.[16]
-
Evacuate: If the spill is large or involves volatile solvents, evacuate the immediate area.
-
Contain: For small spills, use an inert, non-combustible absorbent material like sand or vermiculite to cover and contain the spill.[16]
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Plan: A Commitment to Environmental Stewardship
The responsible disposal of chemical waste is a legal and ethical obligation.
-
Solid Waste: All unused or contaminated solid this compound and contaminated disposables (e.g., gloves, weighing papers) must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Avoid mixing with incompatible waste streams. Always follow your institution's specific guidelines for chemical waste segregation and disposal.
By adhering to these protocols, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.
References
- Apollo Scientific. (2023, March 12).
- Chemos GmbH & Co. KG.
- Combi-Blocks, Inc. (2023, January 2).
- Apollo Scientific. (2023, May 18).
- CHEMM. Personal Protective Equipment (PPE).
- Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- Fisher Scientific. (2025, December 26). 3-(Boc-amino)
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- University of Pennsylvania EHRS.
- Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Environmental Health and Safety, University of Iowa. OSHA Glove Selection Chart.
- Suzhou Highfine Biotech. Double BOC protection selective removal method.
- National Institutes of Health. (2022, November 30).
- Organic Chemistry Portal. Azetidine synthesis.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 21). BOC Deprotection.
- Hebei Boze Chemical Co., Ltd. (2023, July 4). BOC deprotection.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- GloveNation. (2023, December 14).
- Slideshare. synthesis of azetidine .pptx.
- SOSCleanroom.com. (2024, September 6). Nitrile Gloves and Their Chemical Resistance.
- LOCKSS. (2011, October 25).
- ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond?
- Wikipedia. Hydrazine.
- American Chemistry Council. Protective Equipment.
- Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Double BOC protection selective removal method [en.highfine.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. BOC deprotection [ms.bzchemicals.com]
- 6. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. epa.gov [epa.gov]
- 9. Hydrazine - Wikipedia [en.wikipedia.org]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. soscleanroom.com [soscleanroom.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. fishersci.com [fishersci.com]
- 15. combi-blocks.com [combi-blocks.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
